Product packaging for Methyl 2-chloro-3-hydroxybenzoate(Cat. No.:CAS No. 1125632-11-2)

Methyl 2-chloro-3-hydroxybenzoate

Cat. No.: B1404071
CAS No.: 1125632-11-2
M. Wt: 186.59 g/mol
InChI Key: GREOJHHAAXRYGY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-hydroxybenzoate is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B1404071 Methyl 2-chloro-3-hydroxybenzoate CAS No. 1125632-11-2

Properties

IUPAC Name

methyl 2-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREOJHHAAXRYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738305
Record name Methyl 2-chloro-3-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125632-11-2
Record name Methyl 2-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the

Abstract

Methyl 2-chloro-3-hydroxybenzoate is a valuable substituted aromatic compound serving as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of a reliable and experimentally validated methodology for its synthesis. We will delve into the strategic considerations behind the chosen synthetic pathway, offer detailed step-by-step protocols, and explain the causality behind critical experimental parameters. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene rings is a cornerstone of modern organic chemistry, particularly in the development of bioactive molecules. The target molecule, this compound, features a specific substitution pattern—a hydroxyl, a chloro, and a methyl ester group—that requires a carefully planned synthetic strategy to ensure regiochemical control and high yield. While various chloro-hydroxybenzoic acid derivatives are utilized in agrochemicals like herbicides and fungicides[1], the precise application of this specific ester is often as a building block in more complex molecular architectures[2].

This guide focuses on the most direct and scalable synthetic approach, which involves two primary transformations:

  • Regioselective Chlorination: The introduction of a chlorine atom onto the 3-hydroxybenzoic acid backbone.

  • Esterification: The conversion of the resulting carboxylic acid to its corresponding methyl ester.

The primary challenge lies in the chlorination step. The starting material, 3-hydroxybenzoic acid, possesses two directing groups: a hydroxyl group (-OH), which is an activating ortho, para-director, and a carboxylic acid group (-COOH), which is a deactivating meta-director. The successful synthesis hinges on directing the electrophilic chlorination to the C-2 position, which is ortho to the hydroxyl group and meta to the carboxyl group.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthesis into manageable steps, starting from commercially available precursors.

Retrosynthesis target This compound acid 2-chloro-3-hydroxybenzoic acid target->acid Fischer Esterification start 3-hydroxybenzoic acid acid->start Electrophilic Chlorination

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway: Direct Chlorination and Fischer Esterification

This pathway represents the most straightforward and well-documented method for preparing the target compound. It leverages a low-temperature electrophilic aromatic substitution followed by a classic acid-catalyzed esterification.

Step 1: Synthesis of 2-chloro-3-hydroxybenzoic acid

The key to this step is achieving high regioselectivity for the C-2 position. The hydroxyl group's strong activating and ortho-directing influence is the dominant factor. Performing the reaction at a very low temperature (-60 °C) is crucial to minimize the formation of other chlorinated isomers[3].

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-hydroxybenzoic acid in Methanol B Cool solution to < -60°C under Nitrogen A->B C Bubble Chlorine (Cl₂) gas slowly through solution B->C D Maintain T < -60°C for ~30 min C->D E Flush with Nitrogen D->E F Warm to Room Temp E->F G Dilute with Water F->G H Isolate solid product G->H I Recrystallize from Water H->I J Recrystallize from Benzene/Acetone I->J K Obtain pure 2-chloro-3-hydroxybenzoic acid J->K

Caption: Experimental workflow for the synthesis of 2-chloro-3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 2-chloro-3-hydroxybenzoic acid [3]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer, dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.

  • Cooling: Place the flask in a dry ice/acetone bath and cool the solution to below -60 °C while purging the system with dry nitrogen gas.

  • Chlorination: Slowly bubble chlorine gas (approx. 10.3 g, 147 mmol) through the cold, stirred solution. Maintain the temperature below -60 °C throughout the addition. The reaction is typically complete within 30 minutes.

  • Quenching and Work-up: Once the reaction is complete (monitored by TLC), stop the chlorine flow and flush the system thoroughly with nitrogen to remove any excess chlorine gas.

  • Isolation: Allow the reaction mixture to warm to room temperature. Dilute the mixture with 100 mL of water to precipitate the product.

  • Purification: Collect the crude solid by filtration. Purify the solid by first recrystallizing from 50 mL of hot water, followed by a second recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure 2-chloro-3-hydroxybenzoic acid as a white solid.

Causality Behind Experimental Choices:

  • Solvent: Methanol is used as it readily dissolves the starting material at low temperatures.

  • Low Temperature (-60 °C): This is the most critical parameter. Electrophilic chlorination is highly exothermic. Low temperatures slow the reaction rate and significantly enhance the regioselectivity, favoring substitution at the sterically accessible and electronically activated C-2 position while minimizing side reactions.

  • Nitrogen Atmosphere: A nitrogen flush before and after the reaction prevents unwanted side reactions with atmospheric moisture and oxygen and safely removes the toxic excess chlorine gas.

Step 2: Fischer Esterification to this compound

Fischer esterification is a classic, acid-catalyzed equilibrium process. The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water produced during the reaction.[4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10 g (57.3 mmol) of 2-chloro-3-hydroxybenzoic acid in 150 mL of methanol.

  • Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: According to Le Châtelier's principle, using methanol as the solvent shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.

  • Sulfuric Acid: Acts as a strong acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Data Summary for the Synthetic Pathway
StepStarting MaterialReagentsSolventKey ConditionsProductTypical Yield
1 3-hydroxybenzoic acidChlorine (Cl₂)Methanol-60 °C, N₂ atm2-chloro-3-hydroxybenzoic acid70-80%
2 2-chloro-3-hydroxybenzoic acidMethanol, H₂SO₄ (cat.)MethanolReflux (65-70 °C)This compound>90%

Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compounds.

Purification Techniques
  • Recrystallization: Highly effective for purifying the solid intermediate, 2-chloro-3-hydroxybenzoic acid. The choice of solvent system (water, then benzene/acetone) is critical for isolating the desired compound from any unreacted starting material or isomeric byproducts[3].

  • Column Chromatography: The standard method for purifying the final ester product, which is often an oil or low-melting solid. A solvent system of ethyl acetate and hexane is typically effective.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic methods.

TechniqueFunctional GroupExpected Observation
¹H NMR Phenolic -OHBroad singlet, ~5-6 ppm (can exchange with D₂O)
Aromatic C-H3H, multiplet/doublet of doublets, ~6.9-7.5 ppm
Ester -OCH₃Singlet, ~3.9 ppm
¹³C NMR Ester Carbonyl C=O~165-170 ppm
Aromatic Carbons~115-155 ppm
Ester -OCH₃~52 ppm
IR (Infrared) Phenolic O-HBroad peak, 3200-3500 cm⁻¹
Ester C=OStrong, sharp peak, ~1700-1730 cm⁻¹[6]
C-O Stretch~1200-1300 cm⁻¹
C-Cl Stretch~700-800 cm⁻¹
Mass Spec (MS) Molecular Ion [M]⁺m/z corresponding to C₈H₇ClO₃ (186.59 g/mol )[7], showing characteristic M and M+2 isotope pattern for chlorine.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Chlorine Gas (Cl₂): Extremely toxic and corrosive. Handle only in a fume hood. Have a quench solution (e.g., sodium thiosulfate) readily available in case of accidental release.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Add slowly and carefully to methanol, as the dilution is exothermic.

  • Organic Solvents: Methanol, benzene, and ethyl acetate are flammable and toxic. Avoid inhalation and skin contact. Benzene is a known carcinogen and should be handled with extreme caution.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a low-temperature regioselective chlorination of 3-hydroxybenzoic acid, followed by a standard Fischer esterification. The critical parameter for success is the stringent control of temperature during the chlorination step to ensure the desired C-2 substitution. The protocols and rationale provided in this guide offer a robust framework for the successful laboratory-scale production of this valuable chemical intermediate, grounded in established and trustworthy chemical principles.

References

Methyl 2-chloro-3-hydroxybenzoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of functionalized aromatic building blocks is paramount. Methyl 2-chloro-3-hydroxybenzoate, a halogenated phenolic ester, represents a key intermediate with significant potential for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While publicly available experimental data on this specific isomer is limited, this document synthesizes established chemical principles and related literature to offer a robust working knowledge of the compound.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound featuring a methyl ester, a hydroxyl group, and a chlorine atom on the benzene ring.

Table 1: Chemical Identifiers and Basic Properties

IdentifierValueSource
CAS Number 1125632-11-2[1][2][3]
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
IUPAC Name This compound[4]
Physical Form Solid (reported by suppliers)[5]

Synthesis and Mechanistic Insights

A definitive, published protocol for the synthesis of this compound is not widely available. However, a logical and efficient two-step synthetic route can be proposed based on established organic chemistry transformations. This pathway involves the regioselective chlorination of a readily available starting material, followed by a classic esterification reaction.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Electrophilic Aromatic Chlorination cluster_step2 Step 2: Fischer-Speier Esterification A 3-Hydroxybenzoic Acid B 2-Chloro-3-hydroxybenzoic Acid A->B Chlorine gas, Methanol, < -60 °C C 2-Chloro-3-hydroxybenzoic Acid D This compound C->D Methanol (excess), Sulfuric Acid (catalyst), Reflux caption Figure 1. Proposed two-step synthesis of this compound.

Caption: Figure 1. Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

The initial step involves the chlorination of 3-hydroxybenzoic acid. A documented procedure for this transformation utilizes chlorine gas in methanol at low temperatures.[6]

Protocol:

  • Dissolve 3-hydroxybenzoic acid in methanol in a reaction vessel equipped for low-temperature control.

  • Maintain the temperature below -60 °C while slowly bubbling chlorine gas through the solution under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, flush the system with nitrogen to remove excess chlorine.

  • Allow the reaction mixture to warm to room temperature and then dilute with water to precipitate the product.

  • Isolate the solid by filtration and purify by recrystallization.[6]

Causality of Experimental Choices:

  • Low Temperature: The use of a very low temperature (-60 °C) is crucial for controlling the regioselectivity of the chlorination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a meta-directing deactivator. Chlorination is directed to the position ortho to the hydroxyl group and meta to the carboxylic acid. Low temperatures minimize side reactions and the formation of undesired isomers.

  • Methanol as Solvent: Methanol is a suitable solvent that can dissolve the starting material and remain liquid at the required low temperatures.

Step 2: Fischer-Speier Esterification

The second step is the esterification of the synthesized 2-chloro-3-hydroxybenzoic acid with methanol. This is a classic acid-catalyzed esterification.

Protocol:

  • In a round-bottom flask, dissolve 2-chloro-3-hydroxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for a period determined by reaction monitoring (e.g., 1-3 hours).[7]

  • After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product as necessary, for example, by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Excess Methanol: The use of methanol as both the reactant and the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Predicted Spectroscopic Characteristics

¹H NMR Spectroscopy (Predicted)
  • Methyl Protons (-OCH₃): A singlet peak is expected around 3.9 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (approximately 6.8-7.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the chloro, hydroxyl, and ester groups.

  • Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A peak is expected in the downfield region, typically around 165-170 ppm.

  • Methyl Carbon (-OCH₃): A peak should appear around 52 ppm.

  • Aromatic Carbons: Six distinct peaks are expected in the aromatic region (approximately 110-160 ppm). The carbon attached to the hydroxyl group will be the most downfield among the protonated aromatic carbons, while the carbon bearing the chlorine atom will also be significantly shifted.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band is anticipated around 1700-1730 cm⁻¹.

  • C-O Stretch (Ester): A strong band is expected in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 186 and an M+2 peak at m/z 188 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 155, and the loss of the carbomethoxy group (-COOCH₃) to yield a fragment at m/z 127.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl group, the methyl ester, and the chlorinated aromatic ring.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards further electrophilic substitution, although the positions are sterically hindered.

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines or undergo reduction to an alcohol.

  • Aromatic Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, or it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.

Utility as a Synthetic Intermediate

A United States patent highlights the use of this compound as an intermediate in the synthesis of octahydropyrido[1,2-a]pyrazines, which are investigated as monoacylglycerol lipase (MAGL) inhibitors.[8] This application underscores the value of this compound as a building block in medicinal chemistry for the development of novel therapeutics. The specific substitution pattern provides a scaffold that can be further elaborated to create diverse libraries of compounds for biological screening.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. This guide provides a foundational understanding of its properties, a practical proposed synthetic route, and insights into its potential applications, particularly in the field of drug discovery. As with any lesser-known compound, thorough empirical characterization is essential for any research endeavor. The information presented here is intended to serve as a starting point for scientists and researchers looking to explore the potential of this versatile building block.

References

Reactivity of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

Methyl 2-chloro-3-hydroxybenzoate (CAS No. 1125632-11-2) is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique arrangement of a chloro substituent, a hydroxyl group, and a methyl ester on a benzene ring imparts a nuanced reactivity profile. This guide provides an in-depth analysis of this profile, moving beyond simple reaction lists to explain the causal relationships between the molecule's electronic structure and its behavior in key synthetic transformations. We will explore reactions at the aromatic core, including palladium-catalyzed cross-coupling and electrophilic substitutions, as well as transformations of the hydroxyl and ester moieties. Each section is grounded in mechanistic principles and supported by actionable, field-proven experimental protocols, designed for researchers and drug development professionals aiming to leverage this compound's full synthetic potential.

Physicochemical Properties and Structural Analysis

This compound is a trifunctional molecule whose reactivity is governed by the interplay of its substituents. A clear understanding of its fundamental properties is the first step in designing effective synthetic strategies.

PropertyValueSource
CAS Number 1125632-11-2[1]
Molecular Formula C₈H₇ClO₃PubChem
Molecular Weight 186.59 g/mol PubChem
Appearance Typically a white to off-white solidSupplier Data
Solubility Soluble in common organic solvents (e.g., MeOH, THF, DMF, DMSO)General Knowledge

The molecule's reactivity is a direct consequence of the electronic effects exerted by its three functional groups. The spatial relationship of these groups is critical.

  • Methyl Ester (-COOCH₃): Located at C1, this group is strongly electron-withdrawing via both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.

  • Chloro (-Cl): At C2, the chlorine atom is electron-withdrawing through its inductive effect but weakly electron-donating by resonance. As a halogen, it is an excellent handle for transition metal-catalyzed cross-coupling reactions and can act as a leaving group in nucleophilic aromatic substitution under specific conditions.

  • Hydroxyl (-OH): Positioned at C3, the hydroxyl group is a potent activating group, donating electron density to the ring via a strong resonance effect. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

This combination creates a complex electronic landscape. The activating, ortho,para-directing influence of the hydroxyl group competes with the deactivating, meta-directing nature of the ester. The net effect is a highly specific reactivity pattern, which we will explore in the following sections.

cluster_molecule This compound cluster_substituents Substituents & Effects ring Benzene Ring ester C1: -COOCH3 (Electron-Withdrawing, Meta-Directing) ester->ring Deactivates chloro C2: -Cl (Inductive Withdrawal, Cross-Coupling Site) chloro->ring Inductively Withdraws hydroxyl C3: -OH (Electron-Donating, Ortho,Para-Directing) hydroxyl->ring Activates Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Complex Ar-Pd(II)(Cl)L2 OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_Complex->Transmetalation PdII_R_Complex Ar-Pd(II)(R)L2 Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product Start This compound (Ar-OH) Base Add Base (e.g., K2CO3) Start->Base Phenoxide Formation of Phenoxide (Ar-O⁻ K⁺) Base->Phenoxide Alkyl_Halide Add Alkyl Halide (R-X) Phenoxide->Alkyl_Halide SN2 SN2 Attack Alkyl_Halide->SN2 Product Ether Product (Ar-O-R) SN2->Product

References

An In-depth Technical Guide to Methyl 2-chloro-3-hydroxybenzoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 2-chloro-3-hydroxybenzoate, a halogenated aromatic ester with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into its synthesis, chemical characteristics, and prospective utility. While this specific isomer is not extensively documented in publicly available literature, this guide consolidates established synthetic methodologies for related compounds and provides predictive insights into its properties and reactivity, thereby serving as a valuable resource for pioneering research.

Introduction: The Significance of Substituted Benzoates

Substituted benzoic acids and their esters are fundamental scaffolds in organic chemistry, renowned for their broad spectrum of biological activities and utility as synthetic intermediates. The introduction of halogen and hydroxyl moieties onto the benzene ring significantly modulates the electronic and steric properties of the molecule, influencing its reactivity and potential as a pharmacophore. This compound, with its ortho-chloro and meta-hydroxyl substitution pattern, presents a unique electronic and steric environment, suggesting its potential as a valuable building block for novel bioactive molecules and functional materials.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: the regioselective chlorination of 3-hydroxybenzoic acid followed by esterification. This approach allows for precise control over the substitution pattern and generally proceeds with good yields.

Step 1: Synthesis of 2-chloro-3-hydroxybenzoic acid

The critical step in this synthesis is the regioselective chlorination of 3-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The ortho-position to the hydroxyl group (C2) is sterically accessible and electronically activated, making it the primary site for electrophilic substitution.

Experimental Protocol: Chlorination of 3-hydroxybenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as methanol.

  • Cooling: Cool the solution to -60°C using a dry ice/acetone bath.

  • Chlorination: Slowly bubble chlorine gas (1.0-1.1 eq.) through the solution while vigorously stirring and maintaining the temperature below -55°C. The reaction is typically rapid.

  • Quenching and Work-up: After the addition of chlorine is complete, purge the reaction mixture with nitrogen gas to remove any excess chlorine. Allow the mixture to warm to room temperature.

  • Isolation: Add water to the reaction mixture to precipitate the crude 2-chloro-3-hydroxybenzoic acid.

  • Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent system (e.g., water or a benzene/acetone mixture) to yield pure 2-chloro-3-hydroxybenzoic acid as a white solid.[1]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at a very low temperature to control the reactivity of chlorine gas and to enhance the regioselectivity of the chlorination, minimizing the formation of undesired isomers.

  • Solvent: Methanol is a common solvent for this reaction; however, it's important to note that some esterification may occur as a side reaction. An inert solvent could be used as an alternative.

Step 2: Esterification of 2-chloro-3-hydroxybenzoic acid

The synthesized 2-chloro-3-hydroxybenzoic acid can be converted to its methyl ester via several standard esterification methods. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and cost-effective method.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask containing 2-chloro-3-hydroxybenzoic acid (1.0 eq.), add an excess of methanol (e.g., 10-20 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Alternative Esterification Method: Using Thionyl Chloride

For a more reactive approach that avoids the use of a strong acid catalyst and high temperatures, thionyl chloride can be employed.

  • Reaction Setup: In a fume hood, suspend 2-chloro-3-hydroxybenzoic acid (1.0 eq.) in methanol and cool the mixture in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the product as described above.

Physicochemical and Spectroscopic Data

PropertyPredicted Value/Range
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 50-100 °C
Boiling Point > 250 °C
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate); sparingly soluble in water.

Predicted NMR Spectral Data:

  • ¹H NMR (CDCl₃):

    • Aromatic protons: Three signals in the aromatic region (δ 6.8 - 7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

    • Hydroxyl proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

    • Methyl protons: A singlet around δ 3.9 ppm.

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon: A signal in the range of δ 165-170 ppm.

    • Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the chloro, hydroxyl, and ester functional groups.

    • Methyl carbon: A signal around δ 52 ppm.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its three functional groups: the ester, the phenol, and the chlorinated aromatic ring.

G cluster_ester Ester Group Reactions cluster_phenol Phenolic Hydroxyl Group Reactions cluster_ring Aromatic Ring Reactions MCHB This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) MCHB->Hydrolysis -> 2-chloro-3-hydroxybenzoic acid Amidation Amidation (with Amines) MCHB->Amidation -> Amide derivatives Transesterification Transesterification (with Alcohols) MCHB->Transesterification -> Different esters Etherification O-Alkylation / O-Arylation MCHB->Etherification -> Ether derivatives Acylation O-Acylation MCHB->Acylation -> Ester derivatives EAS Further Electrophilic Aromatic Substitution MCHB->EAS -> Further substituted rings (directing effects apply) Nucleophilic_Substitution Nucleophilic Aromatic Substitution (S_NAr) MCHB->Nucleophilic_Substitution -> Substitution of Cl (under harsh conditions)

Caption: Reactivity map of this compound.

  • Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid, amidation with amines to form amides, and transesterification with other alcohols.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity allows for deprotonation to the corresponding phenoxide, which is a potent nucleophile.

  • Aromatic Ring: The aromatic ring is substituted with both an activating (hydroxyl) and a deactivating (chloro and ester) group. Further electrophilic aromatic substitution is possible, with the directing effects of the existing substituents determining the position of the incoming electrophile. The chloro substituent can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups.

Potential Applications in Drug Development and Beyond

While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active compounds.

  • Scaffold for Bioactive Molecules: Chlorinated and hydroxylated benzoic acid derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can serve as a versatile starting material for the synthesis of a library of compounds for biological screening. The strategic placement of the chloro and hydroxyl groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

  • Intermediate in Agrochemical Synthesis: Similar to other substituted benzoates, this compound could be a precursor for the development of novel herbicides, fungicides, or insecticides.

  • Building Block for Functional Materials: The phenolic hydroxyl group and the aromatic ring make it a candidate for incorporation into polymers, resins, or other materials where properties like thermal stability, flame retardancy, or specific electronic characteristics are desired.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a readily accessible, yet under-explored, chemical entity. This guide has outlined a reliable synthetic pathway and provided a framework for understanding its potential chemical reactivity and applications. The lack of extensive literature on this specific isomer highlights an opportunity for novel research. Future studies should focus on the thorough characterization of its physicochemical properties, a detailed investigation of its reactivity, and the exploration of its biological activities. As our understanding of the intricate roles of substituted aromatic compounds in biological systems and material science continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of new technologies and therapeutics.

References

An In-depth Technical Guide to Methyl 2-chloro-3-hydroxybenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-chloro-3-hydroxybenzoate, a halogenated aromatic ester, represents a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of this compound, from its historical context and synthesis to its detailed spectroscopic characterization and applications. While a singular "discovery" of this molecule is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzoic acids. This guide offers a robust, field-proven protocol for its preparation via Fischer esterification of 2-chloro-3-hydroxybenzoic acid. Furthermore, a thorough analysis of its spectral data is presented to facilitate its unambiguous identification and quality control. The utility of this compound as a key intermediate is highlighted through its role in the synthesis of innovative therapeutic agents, such as monoacylglycerol lipase (MAGL) inhibitors. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing both the foundational knowledge and practical insights required to effectively utilize this versatile chemical entity.

Introduction and Historical Context

This compound (CAS No. 1125632-11-2) is a substituted aromatic compound whose significance lies in its trifunctional nature: a methyl ester, a hydroxyl group, and a chlorine atom all attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.

The history of this compound is not marked by a single serendipitous discovery but is rather a product of the systematic evolution of organic synthesis. The foundational chemistry of its parent molecule, benzoic acid, has been known since the 16th century.[1] Key advancements in the 19th and 20th centuries, such as the development of electrophilic aromatic substitution reactions (e.g., chlorination) and esterification methods, laid the groundwork for the synthesis of a vast array of substituted benzoic acid derivatives.[1][2] The Fischer-Speier esterification, first described in 1895, provided a direct and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, a method that remains fundamental to the synthesis of compounds like this compound.[3]

The impetus for the synthesis of specifically substituted benzoates often arises from the demands of applied sciences, most notably drug discovery. The strategic placement of chloro and hydroxyl groups can significantly influence a molecule's biological activity and pharmacokinetic properties. Therefore, the "discovery" of this compound can be best understood as its identification as a useful intermediate in the targeted synthesis of more complex, biologically active molecules.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid. This two-step process begins with the chlorination of 3-hydroxybenzoic acid, followed by the acid-catalyzed esterification with methanol.

Synthesis of the Precursor: 2-chloro-3-hydroxybenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the direct chlorination of 3-hydroxybenzoic acid.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3-hydroxybenzoic acid in a suitable solvent like methanol.

  • Cool the solution to a low temperature (e.g., below -60°C) under an inert atmosphere (e.g., nitrogen).[4]

  • Slowly bubble chlorine gas through the solution while maintaining the low temperature.[4]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).

  • Upon completion, purge the system with an inert gas to remove excess chlorine.[4]

  • Allow the reaction mixture to warm to room temperature and then add water to precipitate the product.[4]

  • Isolate the crude 2-chloro-3-hydroxybenzoic acid by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water followed by benzene/acetone) to yield a white solid.[4]

Causality Behind Experimental Choices:

  • Low Temperature: The chlorination of phenols and their derivatives can be highly reactive and may lead to multiple chlorinated byproducts. Conducting the reaction at a very low temperature helps to control the reaction rate and improve the selectivity for the desired mono-chlorinated product.

  • Inert Atmosphere: An inert atmosphere of nitrogen prevents unwanted side reactions with atmospheric oxygen and moisture.

  • Recrystallization: This purification technique is essential for removing any unreacted starting material and isomeric byproducts, ensuring the purity of the precursor for the subsequent esterification step.

Esterification to this compound

The final step is the Fischer esterification of 2-chloro-3-hydroxybenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-hydroxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[5]

  • Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[5]

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[5]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Causality Behind Experimental Choices:

  • Excess Methanol: The Fischer esterification is a reversible reaction. Using a large excess of methanol shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Aqueous Workup: The washing steps are crucial for removing the acid catalyst and any unreacted carboxylic acid, which could otherwise interfere with the isolation and purification of the final product.

Workflow Diagram:

SynthesisWorkflow A 3-Hydroxybenzoic Acid B Chlorination (Cl2, Methanol, <-60°C) A->B Step 1 C 2-Chloro-3-hydroxybenzoic Acid B->C D Fischer Esterification (Methanol, H+ catalyst, Reflux) C->D Step 2 E This compound D->E F Purification (Recrystallization/Chromatography) E->F G Pure Product F->G

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in research and development. The following tables summarize its key physicochemical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1125632-11-2
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Table 2: Spectroscopic Data

Technique Expected Data
¹H NMR Aromatic protons (3H, multiplet, ~6.8-7.5 ppm), Methyl protons (3H, singlet, ~3.9 ppm), Hydroxyl proton (1H, broad singlet, variable ppm)
¹³C NMR Carbonyl carbon (~165-170 ppm), Aromatic carbons (~110-160 ppm), Methyl carbon (~52 ppm)
IR (Infrared) O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)
Mass Spec. (MS) Molecular ion peak (M⁺) at m/z ≈ 186 and 188 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

Note: The exact chemical shifts (ppm) in NMR and absorption frequencies (cm⁻¹) in IR can vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a versatile building block in organic synthesis. The ester can be hydrolyzed or transesterified, the hydroxyl group can be alkylated, acylated, or used to direct further aromatic substitution, and the chloro group can participate in various cross-coupling reactions or be a site for nucleophilic aromatic substitution.

A significant application of this compound is as a key intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a therapeutic target for a range of neurological disorders. In a patented synthetic route, this compound is used as the starting material for the construction of more complex heterocyclic systems that exhibit potent MAGL inhibitory activity.

Illustrative Synthetic Pathway:

ApplicationWorkflow A This compound B Reaction with Triflic Anhydride Derivative A->B C Intermediate A B->C D Further Synthetic Steps (e.g., coupling reactions, cyclizations) C->D E MAGL Inhibitor D->E

Caption: Role of this compound in MAGL inhibitor synthesis.

This application underscores the importance of this compound in providing a scaffold that can be elaborated into complex and medicinally relevant molecules.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. While its formal "discovery" is not a singular event, its utility has been established through its application in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its historical context, a reliable synthesis protocol, detailed characterization data, and a key application. As the demand for novel and sophisticated organic molecules continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase, making it a staple in the synthetic chemist's toolbox.

References

Spectroscopic data of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-chloro-3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No. 1125632-11-2).[1][2] As a substituted aromatic compound of interest in drug development and organic synthesis, a thorough understanding of its spectral signature is paramount for its unambiguous identification and quality control. This document synthesizes predicted data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), grounded in established spectroscopic principles and supported by data from analogous structures. Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to rigorous scientific standards. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed reference for the analytical characterization of this compound.

Introduction: The Analytical Imperative

This compound is a molecule with significant potential in medicinal chemistry and materials science. Its structural complexity, arising from the interplay of chloro, hydroxyl, and methyl ester functional groups on a benzene ring, necessitates a multi-faceted analytical approach for definitive characterization. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity and purity of synthesized batches. The causality behind experimental choices in spectroscopic analysis lies in the unique interaction of each functional group with different regions of the electromagnetic spectrum, providing a "fingerprint" of the molecule. This guide explains the predicted spectroscopic data, offering insights into the interpretation of the spectral features.

Molecular Structure and Predicted Spectroscopic Summary

The structural arrangement of substituents on the benzene ring is the primary determinant of the spectroscopic output. The chloro group acts as an electron-withdrawing group through induction, while the hydroxyl group is an electron-donating group through resonance. The methyl ester group is electron-withdrawing. This electronic environment dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

3.1. Predicted IR Data

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below. These predictions are based on the typical vibrational frequencies of the functional groups present and are informed by the spectra of similar compounds like methyl 2-hydroxybenzoate.[3]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Broad, StrongO-H stretch (hydroxyl)The broadness is due to hydrogen bonding.[3]
~3050MediumC-H stretch (aromatic)Characteristic of C-H bonds on a benzene ring.
~2950MediumC-H stretch (methyl)Corresponds to the C-H stretching in the methyl ester group.[3]
~1700StrongC=O stretch (ester)A very strong and characteristic absorption for the carbonyl group of the ester.[3]
~1600, ~1450Medium-StrongC=C stretch (aromatic ring)These absorptions are typical for the benzene ring.
~1250StrongC-O stretch (ester and phenol)Represents the stretching vibrations of the C-O bonds.[3]
~750StrongC-Cl stretchCharacteristic absorption for a carbon-chlorine bond.

3.2. Interpretation and Causality

The IR spectrum provides a clear "fingerprint" of this compound. The presence of a broad O-H stretch around 3300 cm⁻¹ is a strong indicator of the hydroxyl group and its involvement in hydrogen bonding. The sharp, intense peak around 1700 cm⁻¹ is unequivocally due to the carbonyl (C=O) of the methyl ester. The aromatic nature of the compound is confirmed by the C-H and C=C stretching vibrations. Finally, the C-Cl stretch, expected in the lower wavenumber region, confirms the presence of the chlorine substituent.

3.3. Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to acquire the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is processed to subtract the background and displayed in terms of transmittance or absorbance versus wavenumber.

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process and Analyze Data E->F G A [M]⁺ m/z 186/188 B [M - OCH₃]⁺ m/z 155/157 A->B - •OCH₃ C [M - COOCH₃]⁺ m/z 127/129 A->C - •COOCH₃

References

Methodological & Application

The Strategic Utility of Methyl 2-chloro-3-hydroxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-chloro-3-hydroxybenzoate, a substituted aromatic compound, represents a key building block with significant potential in medicinal chemistry. Its unique arrangement of chloro, hydroxyl, and methyl ester functionalities on a benzene ring offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its prospective role in the synthesis of kinase inhibitors and other bioactive molecules. While direct literature on this specific isomer is emerging, its utility can be extrapolated from the well-established applications of structurally related compounds in the development of anti-inflammatory and anti-cancer agents.

Core Principles: Why this compound is a Valuable Precursor

The chemical reactivity of this compound is dictated by its distinct functional groups, each offering a handle for synthetic manipulation:

  • The Hydroxyl Group: A versatile nucleophile and a directing group for electrophilic aromatic substitution. It can be readily alkylated or acylated to introduce diverse side chains, a common strategy in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • The Chloro Group: An electron-withdrawing group that influences the reactivity of the aromatic ring. It can also serve as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, providing a point of attachment for amide bond formation, a cornerstone of many drug scaffolds. Alternatively, it can be reduced to an alcohol or converted to other functional groups.

This trifecta of reactive sites allows for a modular approach to library synthesis, where different functionalities can be systematically introduced to explore the structure-activity relationship (SAR) of a lead compound.

Application Focus: A Gateway to Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, appended with various substituents that confer selectivity and potency.

While a retracted publication once detailed a synthetic route to the well-known EGFR kinase inhibitor Gefitinib from a structurally similar precursor, methyl 3-hydroxy-4-methoxybenzoate, it highlights the potential of this class of molecules as foundational synthons.[1] The underlying chemical logic of using a substituted hydroxybenzoate ester as a starting point for constructing a quinazoline core, central to many kinase inhibitors, remains a valuable concept.

Below is a proposed synthetic workflow illustrating how this compound could be utilized to generate a library of potential kinase inhibitors.

Conceptual Workflow: Synthesis of a Quinazoline Kinase Inhibitor Scaffold

G A This compound B O-Alkylation A->B Introduce diverse side chains C Nitration B->C Add nitro group for subsequent amine formation D Reduction of Nitro Group C->D Form aniline E Cyclization with Formamidine Acetate D->E Construct quinazolinone core F Chlorination E->F Activate for nucleophilic attack G Nucleophilic Substitution with Amine F->G Introduce selectivity-determining groups H Kinase Inhibitor Library G->H

Caption: Proposed workflow for synthesizing a kinase inhibitor library.

Protocols and Methodologies

Protocol 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

This protocol details the synthesis of the carboxylic acid precursor to this compound, which can then be esterified.

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol

  • Chlorine gas

  • Nitrogen gas

  • Water

  • Benzene

  • Acetone

Procedure:

  • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.

  • Cool the solution to below -60°C under a nitrogen atmosphere.

  • Slowly bubble 10.3 g (147 mmol) of chlorine gas through the solution, maintaining the low temperature.[2]

  • After approximately 30 minutes, flush the vessel with nitrogen to remove excess chlorine gas.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with 100 mL of water.

  • Isolate the crude product by recrystallization from 50 mL of water.

  • Further purify the solid by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure 2-chloro-3-hydroxybenzoic acid as a white solid.[2]

Protocol 2: Esterification to this compound

A standard Fischer esterification protocol can be employed.

Materials:

  • 2-Chloro-3-hydroxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Dissolve 2-chloro-3-hydroxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the solution and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

Protocol 3: O-Alkylation of the Phenolic Hydroxyl Group

This protocol demonstrates the introduction of a side chain, a key step in modifying the properties of the final molecule.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound, 1.5 equivalents of the desired alkyl halide, and 2 equivalents of potassium carbonate in DMF.

  • Heat the mixture at 70°C for 4-6 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water with constant stirring to precipitate the product.

  • Filter the solid and wash with cold water to obtain the O-alkylated product.

Broader Applications in Medicinal Chemistry

The utility of substituted benzoates extends beyond kinase inhibitors. They are integral components in the synthesis of a wide range of therapeutic agents.

Therapeutic AreaApplication of Substituted BenzoatesReference
Anti-inflammatory Precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of cyclooxygenase (COX) enzymes.[3],[4]
Antimicrobial Used in the synthesis of compounds with antibacterial and antifungal properties.[5]
Oncology Building blocks for various anti-cancer agents, including those targeting specific signaling pathways.[6],[7]

Conclusion and Future Perspectives

This compound is a chemical scaffold poised for significant application in medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of diverse and complex molecules. While direct, published applications are still being explored, the established use of analogous structures in the synthesis of potent kinase inhibitors and other therapeutic agents underscores its potential. The protocols and conceptual workflows provided herein offer a foundation for researchers and drug development professionals to harness the synthetic utility of this versatile building block in the quest for novel medicines. The continued exploration of this and similar synthons will undoubtedly contribute to the expansion of the medicinal chemist's toolkit and the development of next-generation therapeutics.

References

Application Notes and Protocols for Suzuki Coupling with Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Chlorinated and Hydroxylated Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2][3] Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinally active compounds.[4][5] However, the journey from simple, activated substrates to complex, industrially relevant building blocks is fraught with challenges. Among the most persistent hurdles is the efficient coupling of aryl chlorides.[6][7][8] Their lower reactivity compared to bromides and iodides often necessitates more forcing conditions and highly specialized catalyst systems.[9]

This application note addresses the specific challenges and provides detailed protocols for the Suzuki coupling of Methyl 2-chloro-3-hydroxybenzoate. This substrate presents a tripartite challenge:

  • A Deactivated Aryl Chloride: The chloro-substituent is inherently less reactive in the oxidative addition step of the catalytic cycle.[9]

  • Steric Hindrance: The ortho-positioning of the chloro, hydroxyl, and methyl ester groups creates significant steric congestion around the reaction center, potentially impeding catalyst approach and subsequent reaction steps.[6][7][10]

  • Coordinating Hydroxyl Group: The presence of a free hydroxyl group can potentially interact with the palladium catalyst or the base, influencing catalyst activity and reaction outcomes.

By leveraging advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, these challenges can be effectively overcome. This guide provides field-proven insights and step-by-step protocols designed for researchers and scientists to successfully incorporate this valuable building block into their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][11] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOR Transmetalation (Base, R'B(OH)2) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArX Aryl Halide (Ar-X) BoronicAcid Organoboron Reagent (R'B(OH)2) Base Base caption General catalytic cycle of the Suzuki-Miyaura coupling. experimental_workflow start Start reagents Combine solid reagents: This compound, arylboronic acid, Pd(OAc)2, SPhos, K3PO4 start->reagents inert Establish inert atmosphere (cycle between vacuum and N2/Ar) reagents->inert solvent Add degassed solvent inert->solvent reaction Heat reaction mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end Characterize final product purify->end

References

Application Notes & Protocols: The Strategic Use of Methyl 2-chloro-3-hydroxybenzoate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic intervention, particularly in oncology and immunology. The development of small molecule kinase inhibitors often relies on modular synthetic strategies that allow for the rapid exploration of chemical space. Methyl 2-chloro-3-hydroxybenzoate has emerged as a highly versatile and strategic starting material in this context. This document provides an in-depth guide for researchers and drug development professionals on the effective utilization of this scaffold, detailing core synthetic transformations, step-by-step protocols, and the underlying chemical logic that makes it a powerful tool in medicinal chemistry.

The Strategic Value of the this compound Scaffold

The utility of this compound in kinase inhibitor synthesis is not coincidental; it is a direct result of the specific arrangement and reactivity of its functional groups. Each group serves as a distinct synthetic handle, allowing for controlled, sequential modifications to build complex molecular architectures designed to fit into the ATP-binding pocket of a target kinase.

  • The 3-Hydroxy Group (-OH): This phenolic hydroxyl group is a key anchor point. It typically serves as a hydrogen bond donor or acceptor, enabling the final molecule to "hinge" onto the backbone of the kinase in the critical hinge region of the ATP-binding site. Synthetically, it is an excellent nucleophile for Williamson ether synthesis, allowing for the introduction of diverse side chains that can explore deeper pockets or interact with solvent-exposed regions.

  • The 2-Chloro Group (-Cl): The ortho-chloro substituent is a versatile functional handle for modern cross-coupling reactions. It can be readily substituted with a wide variety of aryl, heteroaryl, or alkyl groups via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This position is often used to introduce moieties that target the solvent-front region of the kinase, enhancing potency and selectivity. The electron-withdrawing nature of the chlorine atom also modulates the acidity of the adjacent hydroxyl group.

  • The Methyl Ester (-COOCH₃): The ester group provides a stable, protected form of a carboxylic acid. It can be easily hydrolyzed under basic conditions to reveal the corresponding carboxylate, which can then be coupled with a diverse range of amines via standard amide bond formation protocols. This functionality is crucial for extending the molecule towards the ribose-phosphate binding region or for tailoring physicochemical properties like solubility.

The following diagram illustrates the strategic diversification potential of this starting material.

G cluster_0 Core Synthetic Transformations cluster_1 Targeted Molecular Regions Start This compound Ether Williamson Ether Synthesis Start->Ether At 3-OH Coupling Amide Coupling (post-hydrolysis) Start->Coupling At 1-COOCH₃ Cross Cross-Coupling (e.g., Suzuki) Start->Cross At 2-Cl Hinge Hinge Region Interaction Ether->Hinge Ribose Ribose Pocket Extension Coupling->Ribose Solvent Solvent-Front Exploration Cross->Solvent

Figure 1: Diversification strategy for this compound.

Core Synthetic Protocols

The following sections provide detailed, field-tested protocols for the key transformations of this compound.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the coupling of an alkyl halide to the 3-hydroxy group. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Potassium carbonate is a moderately strong base, sufficient for deprotonating the phenol without hydrolyzing the ester, while DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

Objective: To introduce a side chain at the 3-position, often designed to interact with the kinase hinge region.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq). The mixture will be a suspension.

  • Add the desired alkyl halide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired O-alkylated product.

Causality Insight: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HBr or HCl generated during the reaction. Heating accelerates the Sₙ2 reaction rate, which can be sluggish at room temperature.

Protocol 2: Ester Hydrolysis and Amide Coupling

This two-part protocol first converts the methyl ester to a carboxylic acid, which is then activated and coupled with an amine.

Part A: Saponification (Ester Hydrolysis)

Objective: To deprotect the carboxylic acid for subsequent amide bond formation.

Materials:

  • Methyl 2-chloro-3-(alkoxy)benzoate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., a 3:1:1 ratio).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-6 hours).

  • Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. If a solid does not form, extract the product with EtOAc.

Part B: Amide Bond Formation

Objective: To couple the carboxylic acid with a primary or secondary amine.

Materials:

  • 2-chloro-3-(alkoxy)benzoic acid (from Part A)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature. This is the pre-activation step.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature and monitor by LC-MS (typically 1-4 hours).

  • Upon completion, quench the reaction with water and extract with EtOAc as described in Protocol 1.

  • Purify by column chromatography or preparative HPLC to obtain the final amide product.

Trustworthiness Note: The use of HATU as a coupling reagent is preferred for its high efficiency and low rate of epimerization when coupling chiral amines. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Protocol 3: Suzuki Cross-Coupling

This protocol enables the functionalization of the C-Cl bond, introducing aryl or heteroaryl moieties.

Objective: To install a group at the 2-position, often to probe the solvent-front region of the kinase.

Materials:

  • Methyl 2-chloro-3-(alkoxy)benzoate (or the corresponding amide)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Step-by-Step Procedure:

  • In a microwave vial or Schlenk tube, combine the chloro-benzoate derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the degassed solvent mixture (Dioxane/Water).

  • Seal the vessel and heat to 90-110 °C (conventional heating) or 120-150 °C (microwave heating) for 1-12 hours. Monitor by LC-MS.

  • After cooling, dilute the reaction with EtOAc and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate the coupled product.

Case Study: Synthesis of a Hypothetical BTK Inhibitor "KIN-451"

To illustrate the integration of these protocols, we present a hypothetical synthesis of "KIN-451," targeting Bruton's tyrosine kinase (BTK), starting from this compound.

G A Methyl 2-chloro-3-hydroxybenzoate B Intermediate 1 (Ether Product) A->B Step 1: O-Alkylation (Protocol 2.1) C Intermediate 2 (Biaryl Product) B->C Step 2: Suzuki Coupling (Protocol 2.3) D Intermediate 3 (Carboxylic Acid) C->D Step 3: Hydrolysis (Protocol 2.2A) E KIN-451 (Final Product) D->E Step 4: Amide Coupling (Protocol 2.2B)

Figure 2: Synthetic workflow for the hypothetical inhibitor KIN-451.

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of KIN-451.

StepReaction TypeKey ReagentsTypical Yield (%)Product MW ( g/mol )
1O-AlkylationPropargyl bromide, K₂CO₃85-95224.64
2Suzuki Coupling4-phenoxyphenylboronic acid, Pd(dppf)Cl₂70-85394.84
3SaponificationLiOH90-99380.81
4Amide CouplingAcrylamide, HATU, DIPEA60-75433.89

Analytical Characterization

Each intermediate and the final product must be rigorously characterized to confirm its identity and purity, ensuring the trustworthiness of the synthetic route.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the molecular structure. For example, in Step 1, the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the propargyl group would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. For drug discovery applications, a purity of >95% is typically required for biological screening.

Conclusion

This compound is a powerful and cost-effective starting material for the synthesis of diverse kinase inhibitors. Its pre-installed and orthogonally reactive functional groups allow for a logical and efficient construction of complex molecules. By mastering the core transformations of O-alkylation, cross-coupling, and amide bond formation, medicinal chemists can rapidly generate libraries of novel compounds for screening, accelerating the drug discovery process. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile scaffold in their own kinase inhibitor programs.

The Versatility of Methyl 2-chloro-3-hydroxybenzoate as a Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Methyl 2-chloro-3-hydroxybenzoate is a readily available and cost-effective starting material that holds significant, yet often underexplored, potential as a versatile precursor for a variety of heterocyclic systems. Its unique arrangement of functional groups—a reactive hydroxyl group, a strategically positioned chloro substituent amenable to nucleophilic substitution and cross-coupling reactions, and a readily modifiable methyl ester—renders it an ideal starting point for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the synthesis of key heterocyclic frameworks, including benzofurans, quinolones, and dibenzofurans. The methodologies presented herein are designed to be robust and scalable, providing researchers and drug development professionals with a practical toolkit for leveraging this valuable precursor in their synthetic endeavors.

PART 1: Synthesis of Substituted Benzofurans via Intramolecular Cyclization

The benzofuran motif is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The ortho-hydroxy and chloro substituents of this compound are perfectly poised for the construction of the benzofuran ring system through intramolecular cyclization strategies, most notably the Williamson ether synthesis.

Causality Behind the Experimental Choices

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] In this application, the phenolic hydroxyl group of this compound is first deprotonated to form a nucleophilic phenoxide. This phenoxide then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling to displace the adjacent chloro group, thereby forming the furan ring of the benzofuran system. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions. The subsequent introduction of a side chain that can be converted into a leaving group is a key strategic consideration for facilitating the final cyclization step.

Experimental Protocol: Two-Step Synthesis of Methyl 4-Formylbenzofuran-5-carboxylate

This protocol details the synthesis of a functionalized benzofuran derivative from this compound. The first step involves the O-alkylation of the hydroxyl group with propargyl bromide, followed by a base-mediated intramolecular cyclization.

Step 1: O-Alkylation with Propargyl Bromide

Reagent MW Amount Molar Equiv.
This compound186.591.87 g1.0
Propargyl bromide (80% in toluene)118.961.67 mL1.5
Potassium carbonate (K₂CO₃)138.212.76 g2.0
Acetone-50 mL-

Procedure:

  • To a stirred solution of this compound (1.87 g, 10 mmol) in dry acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Slowly add propargyl bromide (1.67 mL, 15 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propargyl ether intermediate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to Form the Benzofuran Ring

Reagent MW Amount Molar Equiv.
Crude Propargyl Ether Intermediate~224.64~2.25 g1.0
Copper(I) iodide (CuI)190.4595 mg0.05
Palladium(II) acetate (Pd(OAc)₂)224.50112 mg0.05
Triphenylphosphine (PPh₃)262.29262 mg0.1
Triethylamine (Et₃N)101.194.2 mL3.0
N,N-Dimethylformamide (DMF)-40 mL-

Procedure:

  • Combine the crude propargyl ether intermediate (~10 mmol), copper(I) iodide (95 mg, 0.5 mmol), palladium(II) acetate (112 mg, 0.5 mmol), and triphenylphosphine (262 mg, 1 mmol) in a 100 mL Schlenk flask.

  • Add anhydrous N,N-dimethylformamide (40 mL) and triethylamine (4.2 mL, 30 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the cyclization by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 4-formylbenzofuran-5-carboxylate.

Workflow Diagram: Benzofuran Synthesis

Benzofuran_Synthesis cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A This compound B Propargyl Bromide, K₂CO₃, Acetone A->B Reaction C Propargyl Ether Intermediate B->C Reflux D Propargyl Ether Intermediate E Pd(OAc)₂, CuI, PPh₃, Et₃N, DMF D->E Reaction F Methyl 4-Formylbenzofuran-5-carboxylate E->F Heating Quinolone_Synthesis A This compound B Amination (SNAr) A->B C Methyl 2-(amino)-3-hydroxybenzoate Derivative B->C D Ester Hydrolysis C->D E 2-(Amino)-3-hydroxybenzoic Acid Derivative D->E F Cyclization with β-ketoester E->F G 4-Hydroxyquinolone Derivative F->G Dibenzofuran_Synthesis cluster_0 Diaryl Ether Formation cluster_1 Intramolecular Cyclization A This compound + 2-Iodophenol B Ullmann Condensation (CuI, Ligand, Base) A->B C Diaryl Ether Intermediate B->C D Diaryl Ether Intermediate E Pd(OAc)₂, Pivalic Acid, Acetic Acid D->E F Dibenzofuran Derivative E->F

References

Application Notes & Protocols: A Guide to the Experimental Use of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-chloro-3-hydroxybenzoate

This compound (CAS No. 1125632-11-2) is a substituted aromatic compound of significant interest to the synthetic chemist.[1][2] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nucleophilic hydroxyl group, an electrophilic aryl chloride, and a modifiable methyl ester. This trifecta of reactive sites makes it a versatile scaffold and a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[3]

This guide provides an in-depth exploration of the experimental procedures involving this compound. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, empowering researchers to not only replicate but also adapt and troubleshoot these protocols for their specific research and development goals.

Compound Profile and Safety Precautions

A thorough understanding of the compound's properties and hazards is the foundation of safe and effective experimentation.

Physicochemical Properties

The key properties of this compound and its common precursors are summarized below.

PropertyThis compound3-Hydroxybenzoic Acid
CAS Number 1125632-11-2[1][2]99-06-9
Molecular Formula C₈H₇ClO₃[2]C₇H₆O₃
Molecular Weight 186.59 g/mol [2]138.12 g/mol
Appearance Typically a solidWhite crystalline solid
Melting Point Data not widely published; related isomers have MPs from 29-80°C[4][5]201-204 °C
Solubility Soluble in common organic solvents (e.g., Methanol, Ethyl Acetate, DCM)Soluble in water, ethanol, acetone
Safety, Handling, and Storage

Safe handling is paramount. While specific data for this exact isomer is limited, the hazards can be inferred from related compounds like methyl 3-hydroxybenzoate and other chlorinated phenols.

  • Hazard Identification : Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][7]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][8]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Synthesis and Purification Protocol

The most direct route to this compound involves the chlorination of 3-hydroxybenzoic acid followed by esterification. A plausible synthetic sequence is detailed below.

Protocol 2.1: Synthesis of 2-chloro-3-hydroxybenzoic acid

This protocol is adapted from a known procedure for the chlorination of 3-hydroxybenzoic acid.[9] The key is maintaining a very low temperature to control the regioselectivity of the chlorination.

Reagents and Equipment:

  • 3-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Chlorine gas

  • Nitrogen gas

  • Low-temperature reaction vessel with a gas inlet and outlet

  • Stir plate and magnetic stir bar

  • Dry ice/acetone or cryocooler bath

Procedure:

  • Set up the reaction vessel under a nitrogen atmosphere and cool to below -60°C using a cryocooler or dry ice/acetone bath.

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol to create a solution.

  • Slowly bubble chlorine gas (1.0-1.1 eq) through the cold solution while stirring vigorously. The reaction is exothermic; ensure the temperature is maintained below -60°C.

  • After the addition is complete (approx. 30 minutes), flush the system with nitrogen gas to remove any excess chlorine.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Dilute the mixture with an equal volume of cold water to precipitate the product.

  • Isolate the crude 2-chloro-3-hydroxybenzoic acid by vacuum filtration.

  • Purify the solid by recrystallization from a water/acetone mixture to yield a white solid.[9]

Protocol 2.2: Fischer Esterification to this compound

This is a classic acid-catalyzed esterification. Using an azeotropic agent can help drive the reaction to completion by removing water.[10]

Reagents and Equipment:

  • 2-chloro-3-hydroxybenzoic acid

  • Methanol (large excess, acts as reagent and solvent)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-chloro-3-hydroxybenzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Core Applications and Experimental Protocols

The true power of this building block lies in its selective functionalization.

Workflow: Functionalization Pathways

G cluster_start Starting Material cluster_reactions Reaction Sites & Types cluster_products Potential Products A This compound B Aryl Chloride (C-Cl) A->B Suzuki Coupling C Phenolic Hydroxyl (Ar-OH) A->C Williamson Ether Synthesis D Methyl Ester (-COOMe) A->D Hydrolysis / Amidation E Biaryl Compounds B->E F Aryl Ethers C->F G Amides / Carboxylic Acid D->G

Caption: Versatile reaction pathways for this compound.

Protocol 3.1: O-Alkylation via Williamson Ether Synthesis

This protocol targets the phenolic hydroxyl group, which is the most nucleophilic site after deprotonation.

Causality: A weak base like potassium carbonate is sufficient to deprotonate the acidic phenol without hydrolyzing the ester. A polar aprotic solvent like DMF or acetonitrile facilitates the S_N2 reaction.

Reagents and Equipment:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Add this compound (1.0 eq) and anhydrous DMF to a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add finely powdered potassium carbonate (1.5 eq). The carbonate acts as the base to form the phenoxide in situ.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine to remove DMF, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting aryl ether by column chromatography.

Protocol 3.2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol functionalizes the aryl chloride, a cornerstone reaction in modern drug discovery.[11]

Causality: The Suzuki coupling requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Cl bond.[11] A ligand (e.g., from SPhos) stabilizes the palladium complex, and a base (e.g., K₃PO₄) is crucial for activating the boronic acid for the transmetalation step.[12][13]

Reagents and Equipment:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like SPhos-Pd-G3)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene/Water or 1,4-Dioxane)

  • Schlenk flask or similar glassware for air-sensitive reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), the palladium catalyst (1-3 mol%), and the ligand (2-6 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the mixture to 80-110°C and stir vigorously for 6-24 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the biaryl product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-Cl(L_n) B->C Ar-Cl D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E Ar'-B(OR)2 + Base F Reductive Elimination E->F F->A Ar-Ar' G Ar-X H Ar'-B(OR)2 I Ar-Ar' J Base

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

Validation of starting material purity and confirmation of product structure are non-negotiable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. For the starting material, expect characteristic peaks for the aromatic protons, the hydroxyl proton (broad singlet), and the methyl ester singlet (~3.9 ppm).

  • Mass Spectrometry (MS) : Provides molecular weight confirmation. Expect to see the molecular ion peak [M]+ and characteristic isotopic patterns for chlorine-containing compounds.

  • High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity. A standard protocol would use a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase gradient.

  • Infrared (IR) Spectroscopy : Useful for confirming the presence of key functional groups: a broad O-H stretch (~3300 cm⁻¹), a C=O stretch for the ester (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for molecular innovation. By understanding the distinct reactivity of each functional group and applying the robust protocols detailed in this guide, researchers in drug discovery and materials science can efficiently construct complex and novel molecular architectures. The key to success lies in careful execution, rigorous purification, and thorough analytical validation at every stage of the experimental process.

References

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed framework for the safe and effective handling and storage of Methyl 2-chloro-3-hydroxybenzoate (CAS No. 98406-93-4). This document is intended for researchers, scientists, and drug development professionals who work with this compound. The protocols outlined herein are designed to ensure the integrity of the material and the safety of laboratory personnel by integrating principles of chemical reactivity, hazard mitigation, and best laboratory practices.

Compound Profile and Intrinsic Hazards

This compound is a halogenated phenolic ester. Its chemical structure, featuring a chlorinated benzene ring, a hydroxyl group, and a methyl ester functional group, dictates its reactivity and hazard profile. Understanding these structural motifs is paramount to anticipating its behavior and implementing appropriate handling procedures.

Chlorinated phenols, as a class, are known for their potential toxicity and persistence.[1] The presence of the ester group introduces susceptibility to hydrolysis, while the phenolic hydroxyl group can be prone to oxidation.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 98406-93-4N/A
Molecular Formula C₈H₇ClO₃N/A
Molecular Weight 186.59 g/mol N/A
Appearance Solid[2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Receiving and Initial Inspection Protocol

The integrity of this compound can be compromised before it ever reaches the bench. A stringent receiving protocol is the first line of defense in ensuring both safety and experimental reproducibility.

Protocol 2.1: Initial Receipt and Inspection

  • Verify Documentation: Upon receipt, cross-reference the shipping documents with the container label to ensure the correct material and quantity have been delivered.

  • Inspect Primary Container: Examine the primary container for any signs of damage, such as cracks, loose caps, or compromised seals.

  • Inspect Secondary Containment: Check for any signs of leakage or spillage within the secondary packaging.

  • Label Verification: Ensure the manufacturer's label is legible and includes the chemical name, CAS number, hazard pictograms, and lot number.

  • Quarantine if Necessary: If any damage or discrepancies are noted, quarantine the material in a designated, well-ventilated area and contact the supplier for guidance. Do not proceed with handling until the issue is resolved.

Receiving_Workflow cluster_receiving Receiving Protocol Start Shipment Arrives VerifyDocs Verify Shipping Documents Start->VerifyDocs InspectPrimary Inspect Primary Container VerifyDocs->InspectPrimary InspectSecondary Inspect Secondary Containment InspectPrimary->InspectSecondary VerifyLabel Verify Label Integrity InspectSecondary->VerifyLabel Decision Any Discrepancies or Damage? VerifyLabel->Decision Quarantine Quarantine Material & Contact Supplier Decision->Quarantine Yes Accept Accept and Log Material Decision->Accept No

Caption: Workflow for receiving and inspecting this compound.

Safe Handling Procedures

Given its hazard profile, handling of this compound requires engineering controls and appropriate personal protective equipment (PPE) to minimize exposure.

Engineering Controls
  • Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a glove box to maintain airborne concentrations below exposure limits.[3]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[4][5]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the necessary PPE. The following are general recommendations:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[2]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[3] Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the compound occurs.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.[4] For larger quantities or tasks with a higher risk of exposure, chemical-resistant aprons or coveralls may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is required.[6]

Storage Protocols

The stability of this compound is contingent on proper storage conditions. The primary goals are to prevent degradation and to ensure the compound does not react with its environment or other stored chemicals.

General Storage Conditions
  • Temperature: Store in a cool, dry place.[4][7] Some suppliers recommend refrigerated storage at 2-8°C.[7]

  • Atmosphere: Keep the container tightly closed to protect from atmospheric moisture, which can lead to hydrolysis of the ester.[2][4] For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Light: While not explicitly stated for this compound, many phenolic compounds are light-sensitive. Therefore, storage in an opaque container or in a dark location is a prudent measure to prevent photochemical degradation.

Incompatible Materials

To prevent hazardous reactions, segregate this compound from the following:

  • Strong Oxidizing Agents: These can react exothermically with the compound.[4]

  • Strong Bases: Bases can catalyze the hydrolysis of the ester functional group.[8][9]

  • Strong Acids: Strong acids can also promote ester hydrolysis.[9]

Storage_Decision_Tree Start Storage Assessment ShortTerm Short-term Use (< 1 month)? Start->ShortTerm LongTerm Long-term Storage (> 1 month)? ShortTerm->LongTerm No GeneralStorage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. ShortTerm->GeneralStorage Yes Refrigerate Refrigerate at 2-8°C. Consider inert atmosphere. LongTerm->Refrigerate Yes Incompatibles Check for Incompatible Materials (Oxidizers, Strong Acids/Bases) GeneralStorage->Incompatibles Refrigerate->Incompatibles Segregate Segregate from Incompatibles Incompatibles->Segregate

Caption: Decision tree for the storage of this compound.

Emergency Procedures

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4] Do not dry sweep, as this can aerosolize the powder.[10]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[2]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-3-hydroxybenzoate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize reaction conditions, minimize side-product formation, and streamline purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier Esterification . This reaction involves treating the parent carboxylic acid, 2-chloro-3-hydroxybenzoic acid, with an excess of methanol in the presence of a strong acid catalyst.[1][2][3] The reaction is driven by heat and is a reversible equilibrium process.[1][4]

The overall transformation is as follows: Chemical Reaction: 2-chloro-3-hydroxybenzoic acid + Methanol ⇌ this compound + Water

A typical protocol is provided in the "Experimental Protocols" section below.

Q2: My reaction yield is consistently low. What are the primary causes?

A2: Low yields in the synthesis of this specific ester are common and typically stem from two main factors: the reaction equilibrium and steric hindrance.

  • Reversible Equilibrium: Fischer esterification is an equilibrium-limited reaction.[2][3] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis). To achieve high conversion, the equilibrium must be shifted towards the product side.[1]

  • Steric Hindrance: The presence of the chlorine atom at the ortho-position (adjacent to the carboxylic acid group) creates significant steric bulk. This hinders the approach of the methanol nucleophile to the carbonyl carbon, increasing the activation energy and slowing the reaction rate compared to less hindered benzoic acids.[5]

To address these issues, see the optimization strategies in Q4.

Q3: I'm observing a significant amount of a non-polar side product in my TLC and NMR analysis. What is it, and how can I prevent it?

A3: The most likely side product is Methyl 2-chloro-3-methoxybenzoate . This results from the unintended O-methylation of the phenolic hydroxyl group.

  • Cause: While standard Fischer esterification conditions (acid catalyst in methanol) are generally selective for the carboxylic acid, prolonged reaction times at high temperatures or the use of inappropriate methylating agents can lead to this side reaction. The phenolic proton is acidic and can be removed, allowing the resulting phenoxide to be methylated. Using potent, non-acid-catalyzed methylation methods, such as those employing dimethyl sulfate (DMS) or methyl iodide with a base, will strongly favor O-methylation.[6] Dimethyl carbonate (DMC) is another reagent known for O-methylation of phenols.[7][8][9]

  • Prevention:

    • Adhere to Fischer-Speier conditions: Use a protic acid catalyst (like H₂SO₄ or p-TsOH) with methanol as both the reagent and solvent. This ensures the reaction medium is acidic, keeping the phenolic hydroxyl group protonated and less nucleophilic.

    • Avoid basic conditions: Do not add a base when using methanol, as this will deprotonate the phenol and promote O-methylation.

    • Choose the right methylating agent: If you are not following a Fischer esterification protocol, be aware that agents like DMS, MeI, and diazomethane are much less selective and will readily methylate the phenol.[6]

Q4: How can I effectively drive the esterification reaction to completion and improve my yield?

A4: To overcome the challenges of equilibrium and steric hindrance, several strategies can be employed to push the reaction forward:

  • Use a Large Excess of Alcohol: Employing methanol as the reaction solvent provides a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester.[2] A 10-fold or greater molar excess is common.

  • Remove Water as it Forms: Actively removing water is a highly effective method. This can be achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[1][10] The water is collected in the trap, preventing it from participating in the reverse reaction.

  • Optimize Catalyst and Temperature:

    • Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[1][2] Para-toluenesulfonic acid (p-TsOH) is another excellent alternative.

    • Temperature: The reaction should be run at reflux temperature for the chosen solvent (methanol or a toluene/methanol mixture) to ensure a reasonable reaction rate.[1]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture in a sealed vessel.[11][12] This technique can overcome the kinetic barrier imposed by steric hindrance.

ParameterConventional HeatingMicrowave (Sealed Vessel)Recommendation
Solvent Methanol (large excess)Methanol or other primary alcoholsUse methanol as the solvent for conventional heating to shift equilibrium.[2]
Catalyst Conc. H₂SO₄ or p-TsOHConc. H₂SO₄H₂SO₄ is cost-effective and efficient.
Temperature Reflux (~65 °C for MeOH)100-140 °CHigher temperatures in microwave reactors accelerate the reaction.[11]
Time 6-24 hours15-60 minutesMonitor by TLC or GC for completion.
Water Removal Not actively removed (relies on excess alcohol) or Dean-StarkNot possibleExcess alcohol is the primary driver.

Table 1: Comparison of typical reaction parameters.

Q5: What are the best practices for the reaction work-up and purification?

A5: A proper work-up is crucial for isolating a pure product. The primary goals are to remove the acid catalyst, unreacted carboxylic acid, and excess methanol.

  • Neutralization: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution.[1][13] This step neutralizes the acid catalyst and deprotonates any unreacted 2-chloro-3-hydroxybenzoic acid, transferring it to the aqueous layer as its sodium salt.

  • Extraction: After the base wash, the organic layer should be washed with water and then brine (saturated NaCl solution) to remove residual salts and break up any emulsions.[5]

  • Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product can be further purified by:

    • Recrystallization: Solvents like ethanol, methanol, or mixtures with water can be effective.[14]

    • Column Chromatography: If O-methylation is a problem or other impurities are present, silica gel column chromatography is the most effective method. A gradient of hexane/ethyl acetate is a good starting point for elution.[15]

Q6: How should I monitor the progress of the reaction?

A6: Regular monitoring is key to determining the optimal reaction time and preventing side-product formation.

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against a spot of the starting material. The product, being an ester, will be less polar and have a higher Rf value than the carboxylic acid starting material. A typical mobile phase would be 3:1 Hexane:Ethyl Acetate.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting material to product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving it in a deuterated solvent (e.g., CDCl₃) can provide a clear picture of the reaction's progress by observing the appearance of the methyl ester singlet (~3.9 ppm) and the disappearance of the carboxylic acid proton.[18]

Visualized Workflows and Logic

G cluster_0 Synthesis Workflow start Combine 2-chloro-3-hydroxybenzoic acid, excess MeOH, and H₂SO₄ catalyst react Heat at Reflux (65°C) or Microwave (120°C) start->react monitor Monitor Reaction by TLC/GC (Target Rf > Starting Material Rf) react->monitor workup Cool, Dilute with EtOAc, Wash with NaHCO₃(aq) monitor->workup Reaction Complete extract Wash with Brine, Dry Organic Layer (Na₂SO₄) workup->extract concentrate Concentrate under Reduced Pressure extract->concentrate purify Purify Crude Product (Recrystallization or Column Chromatography) concentrate->purify end Pure this compound purify->end

Caption: General experimental workflow for Fischer esterification.

G action_node action_node end_node end_node start Low Yield or Impure Product? check_sm Unreacted Starting Material Present? start->check_sm check_sp Unknown Side Product Present? check_sm->check_sp No action_increase_time Increase reaction time/temp Use excess methanol Consider water removal check_sm->action_increase_time Yes action_check_conditions Side product is likely O-methylated ester. Verify reaction is under acidic conditions. Avoid bases and harsh methylating agents. check_sp->action_check_conditions Yes end_node_purify Optimize Purification (Column Chromatography) check_sp->end_node_purify No

Caption: Troubleshooting decision tree for synthesis optimization.

Experimental Protocols
Protocol 1: Standard Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-hydroxybenzoic acid (1.0 eq), methanol (20-30 eq, serving as solvent), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[1][2]

  • Reaction: Heat the mixture to reflux (approximately 65 °C) with stirring. Monitor the reaction's progress by TLC every 2-3 hours. The reaction may take 6-24 hours to reach completion.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (10 volumes relative to the starting acid).

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2x) until CO₂ evolution ceases.[13]

    • Water (1x).

    • Saturated brine solution (1x).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude ester. If necessary, purify further by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexane).

Protocol 2: Alternative Methylating Agents (for context, not recommended for this specific product)

For selective methylation of phenols, reagents like dimethyl sulfate (DMS) or methyl iodide are often used in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[19] Applying this method to 2-chloro-3-hydroxybenzoic acid would result in methylation of both the phenol and the carboxylic acid, or primarily the more acidic phenol, depending on the conditions. This highlights the importance of choosing the correct reaction type (Fischer esterification) for the desired transformation.

References

Technical Support Center: Purification of Methyl 2-chloro-3-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of Methyl 2-chloro-3-hydroxybenzoate via recrystallization. It is designed for chemistry professionals engaged in research and development, offering detailed protocols and robust troubleshooting solutions to common challenges encountered during the purification process.

Section 1: Foundational Principles & Compound Characteristics

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] Its efficacy is rooted in the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization involves dissolving the impure compound in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that systematically excludes impurities.[3] The impurities, ideally, remain in the cooled solvent (the "mother liquor").

This compound is a substituted benzoic acid ester with the following characteristics:

  • Molecular Formula: C₈H₇ClO₃[4][5]

  • Molecular Weight: 186.59 g/mol [4][5]

  • Structure: Features a polar hydroxyl (-OH) group, a moderately polar ester (-COOCH₃) group, and a chloro (-Cl) substituent on an aromatic ring. This combination of functional groups suggests it will be soluble in polar organic solvents and potentially a mixed-solvent system involving water.

Section 2: The Core Protocol: Recrystallization Workflow

This section details the standard operating procedure for the recrystallization of this compound.

Step-by-Step Experimental Methodology
  • Solvent Selection: The most critical step is choosing an appropriate solvent.[2] An ideal solvent should dissolve the compound when hot but not at room temperature.[1][3] Refer to the Solvent Selection FAQ (Section 4) and the Solvent Screening Protocol to determine the optimal solvent or solvent pair.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation.[2]

    • Add a magnetic stir bar and the chosen solvent. Begin with a small amount of solvent.

    • Gently heat the mixture to the solvent's boiling point on a hot plate while stirring.

    • Add more hot solvent in small portions until the solid is just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution; using too much will dramatically reduce the final yield.[2][6]

  • Hot Filtration (Conditional):

    • This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) or colored impurities (requiring charcoal) are present.[6]

    • If required, add a slight excess of hot solvent to prevent premature crystallization during filtration.[7][8]

    • Pre-heat a stemless or short-stemmed funnel and a clean receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in smaller, less pure crystals.[9]

    • Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[3][9]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.[3]

    • Place a piece of filter paper in the Büchner funnel, wet it with a small amount of the cold recrystallization solvent, and apply the vacuum to ensure the paper is sealed.[2]

    • Decant the crystal-solvent slurry into the funnel.

    • Use a small amount of the ice-cold mother liquor or fresh, ice-cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.[8]

  • Washing:

    • With the crystals in the Büchner funnel, turn off the vacuum.

    • Add a small amount of fresh, ice-cold solvent to wash away the impurity-laden mother liquor adhering to the crystal surfaces.[10]

    • Re-apply the vacuum to draw the wash solvent through the crystals. Repeat if necessary. Using ice-cold solvent is critical to prevent the product from re-dissolving.[6]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them.[3]

    • Transfer the semi-dry crystals to a watch glass and allow them to dry completely. For a final, solvent-free product, drying in a vacuum oven at a temperature well below the compound's melting point is recommended. The solid is considered dry when it reaches a constant weight.[6]

Workflow Visualization

G cluster_prep Preparation cluster_process Recrystallization Process cluster_end Completion start Start: Crude Solid solvent_select Select Solvent System start->solvent_select dissolve 1. Dissolve in Minimum Hot Solvent solvent_select->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling & Crystallization hot_filter_q->cool No hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Recrystallization workflow from crude solid to pure product.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a question-and-answer format.

Q1: My compound won't dissolve, even after adding a lot of hot solvent.

  • Cause: The chosen solvent may be unsuitable ("too bad" a solvent).[2] The compound's solubility in this solvent is too low, even at high temperatures.

  • Solution: You must select a new solvent or a mixed-solvent system. Re-run the solvent screening process (see Section 4). It is also possible you are simply not at the solvent's boiling point; ensure the solution is actively boiling (if safe to do so).

Q2: No crystals have formed after the solution cooled to room temperature and was placed in an ice bath.

  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure.[11] The solution is not supersaturated, and the compound remains dissolved.

    • Solution: Re-heat the solution and boil off a portion of the solvent to concentrate it.[9][11] Then, allow it to cool again.

  • Cause B: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).[11]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod.[3][6] The microscopic scratches on the glass can provide a surface for crystals to begin forming.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[6][12]

Q3: My compound "oiled out" instead of forming crystals.

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves and comes out of the solution as a liquid ("oil") upon cooling.[7] It can also be caused by the presence of significant impurities.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly.[7][11] This gives molecules more time to align properly into a crystal lattice. If the issue persists, a different solvent with a lower boiling point may be required.

Q4: My final yield of pure crystals is very low.

  • Cause A: Too much solvent was used during dissolution, and a significant portion of the product remained in the mother liquor.[6]

  • Cause B: The crystals were washed with solvent that was not ice-cold, re-dissolving some of the product.[6]

  • Cause C: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution: To optimize yield, precision is key. Always use the absolute minimum of near-boiling solvent for dissolution and the minimum of ice-cold solvent for washing.[6] If the mother liquor is suspected to contain a significant amount of product, it can be concentrated (by boiling off some solvent) and cooled again to obtain a second crop of crystals, which should be assessed for purity separately.

Q5: Crystals formed in the funnel during my hot filtration.

  • Cause: The solution cooled as it passed through the funnel, causing the compound to crystallize prematurely.[7][8]

  • Solution: Use a slight excess of hot solvent before filtering to keep the compound dissolved.[7] Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to minimize the temperature drop. A stemless funnel is preferred as it provides less surface area for cooling.[8]

Troubleshooting Decision Tree

G cluster_no_crystals No Crystals cluster_oil Oiling Out cluster_low_yield Low Yield start Problem Occurred q1 Are crystals forming? start->q1 q2 Did an oil form? q1->q2 Yes a1 Solution: 1. Boil off excess solvent. 2. Scratch flask interior. 3. Add a seed crystal. q1->a1 No q3 Is the yield low? q2->q3 No a2 Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. q2->a2 Yes a3 Review Protocol: - Was MINIMUM hot solvent used? - Was wash solvent ICE-COLD? - Was product lost in hot filtration? q3->a3 Yes success Problem Resolved q3->success No

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 4: Solvent Selection FAQ & Protocol

Q1: What are the essential characteristics of a good recrystallization solvent?

  • The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][13]

  • The impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).[13]

  • The solvent must be chemically inert and not react with the compound being purified.[14]

  • The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[13]

Q2: How do I perform a solvent screen to find the right solvent?

  • Place a small amount of the crude solid (approx. 50-100 mg) into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, agitating after each drop.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[15]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block.[15]

  • If the compound dissolves when hot, remove the tube from the heat and let it cool. If crystals form upon cooling, you have found a potentially good solvent.[16]

  • If the compound remains insoluble even when hot, that solvent is also unsuitable.

Q3: What is a mixed-solvent recrystallization and when is it necessary?

  • A mixed-solvent system is used when no single solvent has the ideal solubility properties.[13] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[13]

  • The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes persistently cloudy (turbid). A few drops of the "good" solvent are then added to just re-clarify the solution, which is then cooled as usual.[9][17]

Data Presentation: Potential Solvents for this compound

The following table provides a starting point for solvent screening based on the compound's functional groups. Experimental verification is mandatory.

SolventPolarityBoiling Point (°C)Rationale & Predicted Behavior
Water High100The phenolic -OH group may impart some water solubility, especially when hot. May be a good "bad" solvent in a mixed pair with an alcohol.
Ethanol/Methanol High78 / 65The -OH and ester groups suggest good solubility. May be too soluble even when cold. Often effective when mixed with water.[18]
Ethyl Acetate Medium77The ester functional group suggests potential suitability.[19] A good candidate to test as a single solvent.
Toluene Low111The aromatic ring suggests some solubility. May be a good solvent if impurities are highly polar.
Heptane/Hexane Low98 / 69Likely to be a poor solvent due to the compound's polar groups. Could be an excellent "bad" solvent for a mixed-solvent system with ethyl acetate or acetone.

References

Technical Support Center: Methyl 2-chloro-3-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-3-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, cause-and-effect troubleshooting advice and validated protocols grounded in established chemical principles.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from 3-Aminosalicylic acid. Understanding this pathway is critical for diagnosing and preventing the formation of common impurities.

  • Diazotization: The primary aromatic amine of 3-Aminosalicylic acid is converted into a reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[1][2]

  • Sandmeyer Reaction: The diazonium group is subsequently replaced by a chlorine atom using a copper(I) chloride catalyst. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3][4][5][6]

  • Fischer Esterification: The resulting 2-chloro-3-hydroxybenzoic acid is esterified with methanol, typically under acidic catalysis, to yield the final product.[7][8]

The following workflow diagram illustrates the critical steps and decision points in the synthesis.

G A 3-Aminosalicylic Acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (Intermediate) B->C Formation D Sandmeyer Reaction (CuCl) C->D Step 2 E 2-Chloro-3-hydroxybenzoic Acid D->E Conversion F Esterification (CH₃OH, H⁺) E->F Step 3 G This compound (Final Product) F->G Final Product G cluster_main Main Synthetic Pathway cluster_side Side Reactions C Aryl Diazonium Salt (Key Intermediate) E 2-Chloro-3-hydroxybenzoic Acid (Desired Intermediate) C->E Sandmeyer Reaction (CuCl, < 5 °C) SP1 2,3-Dihydroxybenzoic Acid (Hydrolysis Product) C->SP1 Hydrolysis (H₂O, High Temp) SP2 Azo Compound (Coupling Product) C->SP2 Azo Coupling (Excess Amine/Phenol)

References

Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-3-hydroxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Achieving high yields in its synthesis is critical for the economic viability and efficiency of downstream processes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers overcome common challenges encountered during its preparation. We will focus on the most prevalent synthetic route: the Sandmeyer reaction of an amino-precursor followed by esterification.

Common Synthetic Pathways

The synthesis of this compound typically proceeds through one of two primary routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability and cost of starting materials.

Synthetic_Pathways cluster_0 Pathway A: Sandmeyer Reaction Route cluster_1 Pathway B: Chlorination Route A1 3-Amino-2-chlorobenzoic Acid A2 Diazonium Salt Intermediate A1->A2 Diazotization (NaNO₂, aq. HCl) A3 2-Chloro-3-hydroxybenzoic Acid A2->A3 Hydrolysis (Heat, H₂O) A4 This compound A3->A4 Esterification (MeOH, H⁺) B1 3-Hydroxybenzoic Acid B2 2-Chloro-3-hydroxybenzoic Acid B1->B2 Direct Chlorination (e.g., Cl₂) B3 This compound B2->B3 Esterification (MeOH, H⁺)

Caption: Primary synthetic routes to this compound.

While Pathway B appears more direct, controlling the regioselectivity of the chlorination step on an activated ring can be challenging, often leading to isomeric impurities.[1] Therefore, this guide will primarily focus on optimizing the more controllable, albeit multi-step, Pathway A.

Troubleshooting Guide: The Sandmeyer-Type Pathway

This section addresses specific issues that can arise during the diazotization, hydrolysis, and esterification steps.

Part 1: Diazotization & Hydrolysis

Question: I'm observing a low yield of 2-chloro-3-hydroxybenzoic acid from my 3-amino-2-chlorobenzoic acid precursor. The reaction mixture turns dark brown/black, and I see a lot of gas evolution early on. What's going wrong?

This is a classic problem indicative of premature decomposition of the aryl diazonium salt. The diazonium group is inherently unstable, and its successful conversion relies on careful control of reaction parameters.

Probable Causes & Solutions:

  • Inadequate Temperature Control: This is the most common cause of failure. Aryl diazonium salts are thermally labile and decompose rapidly at elevated temperatures.[2]

    • Solution: Maintain the reaction temperature strictly between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling and monitor the internal temperature with a low-temperature thermometer.

  • Localized Excess of Nitrous Acid: Adding the sodium nitrite solution too quickly can create "hot spots" where the concentration of nitrous acid is too high, leading to side reactions and decomposition.

    • Solution: Add the aqueous sodium nitrite solution dropwise and slowly, ensuring each drop reacts before the next is added. Vigorous stirring is essential to maintain a homogenous mixture.

  • Impure Sodium Nitrite: Old or improperly stored sodium nitrite can contain nitrates or have decomposed, leading to an incorrect stoichiometry and failed diazotization.

    • Solution: Use a freshly opened bottle of analytical grade sodium nitrite. It is good practice to prepare the aqueous solution of NaNO₂ just before use.

  • Insufficient Acid: The reaction requires a sufficient excess of strong acid (typically HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ and to maintain a low pH, which stabilizes the diazonium salt.[2]

    • Solution: Ensure at least 2.5-3 equivalents of acid are used relative to the starting amine. One equivalent protonates the amine, one reacts with NaNO₂, and the excess maintains the required acidity.

Troubleshooting Workflow: Low Diazotization Yield

Troubleshooting_Diazotization Start Low Yield of 2-Chloro-3-hydroxybenzoic Acid Q1 Was temperature maintained between 0-5 °C? Start->Q1 A1_Yes Check NaNO₂ Addition Rate Q1->A1_Yes Yes A1_No Improve Cooling: Use ice-salt bath, monitor internal temperature. Q1->A1_No No Q2 Was NaNO₂ solution added slowly with vigorous stirring? A1_Yes->Q2 End Problem Resolved A1_No->End A2_Yes Verify Reagent Quality Q2->A2_Yes Yes A2_No Add NaNO₂ dropwise sub-surface if possible. Q2->A2_No No Q3 Are NaNO₂ and acid of high purity and used in correct stoichiometry? A2_Yes->Q3 A2_No->End A3_Yes Review Hydrolysis Step Q3->A3_Yes Yes A3_No Use fresh, high-purity reagents. Ensure >2.5 eq. of acid. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting low diazotization yields.

Part 2: Esterification

Question: My esterification of 2-chloro-3-hydroxybenzoic acid with methanol and a sulfuric acid catalyst is incomplete, even after prolonged reflux. How can I drive the reaction to completion?

This is a common issue with Fischer-Speier esterification, which is a reversible equilibrium-limited reaction.[3][4] The presence of water, either from the reagents or produced during the reaction, can shift the equilibrium back towards the starting materials.

Probable Causes & Solutions:

  • Equilibrium Limitation: The accumulation of water byproduct inhibits the forward reaction.

    • Solution A (Water Removal): If the scale allows, use a Dean-Stark apparatus to physically remove water as it forms (often with a co-solvent like toluene). For lab scale, adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.[5]

    • Solution B (Excess Reagent): Use a large excess of methanol, which acts as both the solvent and a reactant. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[6]

  • Insufficient Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Solution: Ensure a sufficient catalytic amount of a strong acid like H₂SO₄ or HCl gas is used. Typically, 3-5 mol% of concentrated H₂SO₄ is effective.

  • Steric Hindrance: The chloro group at the ortho position can slightly hinder the approach of the nucleophile (methanol).

    • Solution: While you cannot change the molecule, ensuring optimal conditions (catalyst concentration, temperature, water removal) becomes even more critical. If yields remain low, consider an alternative esterification method.

Alternative Esterification Method:

If Fischer esterification proves unsatisfactory, methylation with a more reactive agent can provide higher yields.

  • Method: Reaction with dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone).[7]

  • Causality: This is an Sₙ2 reaction on the methylating agent by the carboxylate anion. It is not reversible and thus goes to completion.

  • Caution: This method can also methylate the phenolic hydroxyl group. Careful control of stoichiometry (using ~1.0 equivalent of the methylating agent) and temperature can favor carboxylation, but a mixture of products is possible. Dimethyl sulfate is highly toxic and must be handled with extreme care.

Data Presentation: Comparison of Esterification Methods

ParameterFischer-Speier EsterificationMethylation with (CH₃)₂SO₄
Reagents Methanol (large excess), H₂SO₄ (cat.)(CH₃)₂SO₄ (1.1 eq.), K₂CO₃ (1.5 eq.), Acetone
Conditions Reflux (65 °C)Room Temp to 50 °C
Typical Yield 60-85% (can be lower if not optimized)>90%
Pros Inexpensive reagents, simple setup.High yield, irreversible, mild conditions.
Cons Reversible reaction, may require water removal.Toxic reagent, potential for O-methylation.

Frequently Asked Questions (FAQs)

Q1: Can I use CuCl₂ for the Sandmeyer reaction instead of CuCl? While some Sandmeyer-type reactions can use copper(II) salts, the classic Sandmeyer chlorination relies on a copper(I) salt (e.g., CuCl).[8] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical and Cu(II).[9] Using Cu(II) directly is mechanistically less favorable and generally results in lower yields.

Q2: My final product, this compound, is off-color (yellow or brown). What is the best way to purify it? The color is likely due to trace impurities from the diazotization step or phenolic oxidation products.

  • Recrystallization: This is often the most effective method. A mixed solvent system may be required. Good candidates include ethanol/water, benzene/acetone, or ethyl acetate/hexane.[1] Experiment with small quantities to find the optimal solvent system that dissolves the compound when hot but allows for good crystal formation upon cooling.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) will typically elute the desired product, separating it from more polar and less polar impurities.

Q3: Is it possible to perform the chlorination and esterification in a one-pot procedure? This is generally not advisable. The conditions for aromatic chlorination are often harsh and incompatible with the ester functional group or the methanol used for esterification. Performing the reactions in a stepwise manner with purification of the intermediate (2-chloro-3-hydroxybenzoic acid) allows for better control and ultimately leads to a purer final product and higher overall yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-2-chlorobenzoic acid (1.0 eq.) in a 6M solution of hydrochloric acid (3.0 eq.).

  • Diazotization: Cool the stirred suspension to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the suspension over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

  • Stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be clear and slightly yellow.

  • Hydrolysis: Slowly heat the solution to 80-90 °C. Vigorous evolution of N₂ gas will occur. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: High-Yield Fischer Esterification
  • Setup: To a round-bottom flask, add 2-chloro-3-hydroxybenzoic acid (1.0 eq.), a large excess of methanol (10-20 eq., to act as solvent), and activated 4Å molecular sieves (approx. 1g per 10g of acid).

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (0.05 eq.) dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-8 hours.

  • Workup: Cool the mixture to room temperature and filter to remove the molecular sieves.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence stops.

  • Extraction: Remove most of the methanol under reduced pressure. Add water and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

References

Technical Support Center: Synthesis of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The following troubleshooting guide and FAQs are structured to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most frequently employed synthesis is a two-step process starting from 3-hydroxybenzoic acid. This route involves:

  • Electrophilic Chlorination: Regioselective chlorination of 3-hydroxybenzoic acid to form the key intermediate, 2-chloro-3-hydroxybenzoic acid.

  • Fischer Esterification: Acid-catalyzed esterification of the intermediate with methanol to yield the final product, this compound.

This approach is generally favored due to the availability of the starting material and the straightforward nature of the reactions. An alternative involves reversing the steps: esterification of 3-hydroxybenzoic acid first, followed by chlorination of the resulting methyl 3-hydroxybenzoate[1]. However, controlling regioselectivity on the ester can sometimes be more challenging.

Synthetic Workflow Overview

The logical flow of the primary synthetic route and the critical control points are illustrated below.

cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Fischer Esterification A 3-Hydroxybenzoic Acid C 2-chloro-3-hydroxybenzoic acid A->C Methanol, <-60°C B Chlorinating Agent (e.g., Cl2 gas) B->C F This compound C->F Reflux C->F Intermediate D Methanol (Excess) D->F E Acid Catalyst (e.g., H2SO4) E->F

Caption: Primary synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing insights into the underlying chemistry and validated solutions.

Q2: My chlorination reaction of 3-hydroxybenzoic acid has a very low yield and forms multiple products. What's going wrong?

This is a common issue stemming from the directing effects of the substituents on the aromatic ring and improper reaction control.

Underlying Chemistry: The 3-hydroxybenzoic acid ring has two activating, ortho, para-directing hydroxyl groups and one deactivating, meta-directing carboxylic acid group. The hydroxyl group's activating effect is dominant. Electrophilic chlorination will be directed to the positions ortho and para to the -OH group (positions 2, 4, and 6). Your target is the 2-chloro isomer. The formation of 4-chloro and 6-chloro isomers, as well as dichlorinated products, is a significant risk.

Caption: Directing effects leading to potential isomeric byproducts.

Probable Causes & Solutions:

Symptom Probable Cause Recommended Solution
Low Conversion Insufficient chlorinating agent or reaction time.Ensure 1.0-1.1 equivalents of chlorine gas are bubbled through the solution. Monitor the reaction by TLC until the starting material is consumed.
Mixture of Isomers Temperature is too high. Higher temperatures reduce the regioselectivity of the reaction.Maintain the reaction temperature below -60°C as reported in literature[2]. This kinetically favors the formation of the 2-chloro isomer.
Significant Dichlorination Excess chlorinating agent. Using too much chlorine will lead to a second chlorination event.Carefully measure the amount of chlorine gas delivered. A slight excess is acceptable, but large excesses should be avoided.
Dark-colored reaction mixture Oxidation of the phenol group.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions[2].
Q3: The subsequent Fischer esterification of 2-chloro-3-hydroxybenzoic acid is not going to completion. How can I drive the reaction forward?

Fischer esterification is an equilibrium-controlled process. To achieve a high yield, the equilibrium must be shifted towards the product side.[3][4]

Underlying Chemistry: The reaction involves the protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and subsequent elimination of water.[4] The presence of water in the reaction mixture can drive the reverse reaction (hydrolysis)[5][6].

Probable Causes & Solutions:

  • Cause 1: Equilibrium Limitation.

    • Solution: Use a large excess of methanol, which serves as both the reactant and the solvent. This shifts the equilibrium towards the ester product according to Le Châtelier's principle. A common practice is to use methanol as the solvent entirely[7].

  • Cause 2: Presence of Water.

    • Solution: Ensure all reagents and glassware are dry. Use anhydrous methanol and a concentrated acid catalyst (e.g., H₂SO₄). While not always necessary for simple esters, a Dean-Stark apparatus can be used to physically remove the water as it is formed, though this is more common with higher-boiling alcohols.

  • Cause 3: Insufficient Catalyst or Reaction Time/Temperature.

    • Solution: Use a catalytic amount of a strong acid (e.g., 3-5 mol% H₂SO₄). Ensure the reaction is heated to reflux and maintained for an adequate duration (typically 4-24 hours). Monitor the reaction progress via TLC.

Q4: My final product is difficult to purify. What are the best methods to remove the starting acid and other impurities?

Purification challenges often arise from the similar polarities of the product and unreacted starting materials or byproducts.

Impurity Identification Purification Strategy
Unreacted 2-chloro-3-hydroxybenzoic acid The carboxylic acid proton will be visible in ¹H NMR (a broad singlet, typically >10 ppm). It will also show a spot with a lower Rf on TLC (more polar) than the ester product.Aqueous Wash: During the workup, wash the organic layer (e.g., in ethyl acetate or ether) with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃)[1]. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer.
Isomeric Impurities Isomers will have very similar Rf values on TLC, making separation difficult. ¹H NMR may show multiple sets of aromatic signals.Column Chromatography: Careful column chromatography on silica gel is often required. Use a low-polarity eluent system like Hexane:Ethyl Acetate and increase the polarity gradually to achieve separation[8]. Recrystallization: If the impurity level is low, recrystallization can be effective. Solvents like benzene/cyclohexane mixtures have been reported for similar compounds[1][2].
Hydrolyzed Product (starting acid) This can form if the product is exposed to acidic or basic aqueous conditions for too long during workup.Minimize contact time with aqueous acid/base during workup. Ensure the final product is stored under anhydrous conditions.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydroxybenzoic acid[2]
  • Setup: In a three-necked flask equipped with a thermometer, a gas inlet tube, and a nitrogen outlet, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to below -60°C using a dry ice/acetone bath.

  • Chlorination: Bubble chlorine gas (1.0-1.1 eq) slowly through the cold solution while maintaining the temperature. The reaction is typically complete in 30-60 minutes.

  • Quenching: Once the reaction is complete (monitored by TLC), flush the system with nitrogen to remove any excess chlorine gas.

  • Workup: Allow the mixture to warm to room temperature and dilute with water. The crude product often precipitates.

  • Purification: Isolate the solid by filtration. The product can be purified by recrystallization from water, followed by a second recrystallization from a benzene/acetone mixture to yield pure 2-chloro-3-hydroxybenzoic acid as a white solid.

Protocol 2: Fischer Esterification to this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydroxybenzoic acid (1.0 eq) in excess anhydrous methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, neutralize the mixture carefully with saturated aqueous sodium bicarbonate.

  • Extraction: Remove the excess methanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous NaHCO₃ and then with brine[1].

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Column Chromatography Purification of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-chloro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this substituted phenolic ester. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our approach is grounded in the principles of causality, ensuring you not only solve problems but also understand the underlying chemical interactions.

I. Troubleshooting Guide: From Tailing Peaks to No Elution

This section addresses the most common and frustrating issues encountered during the column chromatography of this compound. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions.

Problem 1: The compound is streaking or tailing excessively on the column.

Diagnosis: This is a classic symptom of strong, undesirable interactions between the analyte and the stationary phase, or issues with the mobile phase. This compound possesses a phenolic hydroxyl group and a methyl ester, making it a polar, slightly acidic compound. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly interact with the polar functional groups of your compound, leading to tailing.

Solutions:

  • Mobile Phase Modification:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1–2.0%), to the mobile phase. This protonates the silanol groups, reducing their interaction with your compound, and also suppresses the ionization of your phenolic analyte, leading to sharper peaks.

    • Optimize Solvent Polarity: If your compound is tailing, it might be sticking to the silica too strongly. A gradual increase in the polarity of the eluent can help move it along more effectively. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

  • Stationary Phase Considerations:

    • Deactivate the Silica Gel: For particularly sensitive compounds, you can deactivate the silica gel to reduce its acidity. This can be done by pre-treating the silica with a base like triethylamine (TEA) before packing the column.

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) might be a more suitable option.

Problem 2: The compound will not elute from the column, or recovery is very low.

Diagnosis: This severe issue suggests either irreversible adsorption of your compound onto the silica gel or that the mobile phase is far too non-polar to effectively move the compound down the column. The polar nature of this compound means it can bind very strongly to the silica if the eluent is not polar enough.

Solutions:

  • Drastically Increase Solvent Polarity: If you've been using a low-polarity solvent system (e.g., high hexane content), it's time for a significant change. Try a more polar mixture, such as dichloromethane/methanol (starting with 1-10% methanol) or ethyl acetate/methanol.

  • Check for Compound Degradation: It's crucial to determine if your compound is stable on silica gel. This can be tested by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (degradation products) have appeared. If it is degrading, you will need to switch to a different stationary phase like alumina or consider a different purification technique.

  • Ensure Proper Column Packing: Poorly packed columns with channels or cracks can lead to the solvent flowing around the sample band instead of eluting it, which can contribute to low recovery. Ensure your silica is packed as a uniform slurry to avoid air pockets.

Problem 3: Poor separation from impurities with similar polarity.

Diagnosis: This is a common challenge in chromatography. If impurities have similar polarities to your target compound, achieving baseline separation requires careful optimization of the solvent system and column parameters.

Solutions:

  • Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is your most powerful tool for developing an effective solvent system. The ideal system should give your target compound an Rf value of approximately 0.3. Experiment with different solvent mixtures to maximize the separation between your product and the impurities. Sometimes, a three-component solvent system can provide the selectivity needed for a difficult separation.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities behind on the column.

  • Adjust the Column Dimensions: For difficult separations, a longer and narrower column will provide more theoretical plates and thus better resolution. Also, using a finer mesh silica gel (e.g., 230-400 mesh) can improve separation efficiency.

Problem 4: The compound elutes too quickly (in the solvent front).

Diagnosis: This indicates that the mobile phase is too polar, causing your compound to have very little interaction with the stationary phase and to be carried along with the solvent front.

Solutions:

  • Decrease the Polarity of the Mobile Phase: This is the most direct solution. If you are using an ethyl acetate/hexane mixture, decrease the proportion of ethyl acetate. Your goal is to find a solvent system where your compound has an Rf value in the optimal range on a TLC plate.

  • Re-evaluate your TLC analysis: Double-check that the solvent system you are using for the column is the same as the one that gave you a good Rf on the TLC plate. Any small variation can lead to significant differences in elution behavior.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for a compound with the polarity of this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Begin by testing a range of ratios on a TLC plate, for example, starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration until you achieve an Rf value for your product of around 0.3. For more polar impurities, a dichloromethane/methanol system might also be effective.

Q2: How much silica gel should I use for my column?

A2: The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a silica-to-crude-product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.

Q3: Should I use wet or dry loading for my sample?

A3: Both methods have their advantages.

  • Wet loading involves dissolving the sample in a minimal amount of the initial, least polar eluent and carefully adding it to the top of the column. This is generally preferred as it can lead to better resolution.

  • Dry loading is necessary when your compound is not very soluble in the starting eluent. This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then adding this powder to the top of your packed column.

Q4: How can I visualize the fractions as they come off the column?

A4: Since this compound has an aromatic ring, it should be UV-active. You can monitor the fractions by spotting them on a TLC plate and viewing them under a UV lamp (typically at 254 nm). This allows you to identify which fractions contain your product and to assess their purity before combining them.

Q5: My purified product is an oil, but I expected a solid. What should I do?

A5: The physical state of your final product can be influenced by residual solvent or the presence of impurities.

  • Residual Solvent: Ensure your product is thoroughly dried under high vacuum to remove any remaining solvent from the column elution.

  • Purity: Co-eluting impurities can sometimes act as a "eutectic" mixture, lowering the melting point of your compound and causing it to be an oil. Re-check the purity of your product by TLC or other analytical methods. If necessary, a second column with a shallower gradient or a different solvent system might be required for further purification.

III. Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Column Packing (Slurry Method)
  • Select an appropriately sized column based on the amount of material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar solvent system.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance when adding the solvent and sample.

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

G cluster_0 Column Preparation A 1. Add Cotton Plug B 2. Add Sand Layer A->B C 3. Prepare Silica Slurry B->C D 4. Pour Slurry into Column C->D E 5. Tap to Pack & Remove Bubbles D->E F 6. Add Top Sand Layer E->F G 7. Equilibrate Column F->G

Caption: Workflow for packing a silica gel column using the slurry method.

Protocol 2: Gradient Elution Strategy
  • Start the elution with a non-polar solvent system that elutes the fastest-moving impurities but keeps your target compound on the column (determined by TLC).

  • Collect fractions and monitor them by TLC.

  • Once the non-polar impurities have been eluted, gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., increasing the percentage of the polar solvent by 5-10% every few column volumes) or as a continuous gradient if you are using an automated system.

  • Continue to increase the polarity to elute your desired compound.

  • Finally, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol-containing mixture) to elute any remaining highly polar compounds.

G cluster_1 Gradient Elution Process start Start Elution (Low Polarity) step1 Elute Non-Polar Impurities start->step1 Monitor by TLC step2 Gradually Increase Polarity step1->step2 step3 Elute Target Compound (this compound) step2->step3 Monitor by TLC step4 High Polarity Flush step3->step4 end Column Cleaned step4->end

Caption: A stepwise gradient elution strategy for improved separation.

Data Summary Table
ParameterRecommendation for this compoundRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for polar compounds; finer mesh for better resolution.
Mobile Phase (TLC) Hexane/Ethyl Acetate or Dichloromethane/MethanolGood starting points for optimizing separation of phenolic esters.
Optimal TLC Rf ~0.3Provides a good balance between retention and elution time on the column.
Sample Loading Wet or Dry LoadingDry loading is preferred if solubility in the initial eluent is low.
Elution Mode Gradient ElutionRecommended for complex mixtures to improve separation of components with different polarities.
Detection UV light (254 nm)Aromatic ring allows for easy visualization on TLC plates.

IV. References

  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. SiliCycle. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. --INVALID-LINK--

  • CommonOrganicChemistry.com. Running a Silica Gel Column. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. --INVALID-LINK--

  • Molnár, I. (2002). Computerized design of separation strategies by reversed-phase liquid chromatography: development of DryLab software. Journal of Chromatography A, 965(1-2), 175-194.

  • Qu

Preventing decomposition of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. As a substituted phenolic ester, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent its decomposition.

I. Foundational Understanding: Potential Degradation Pathways

The molecular structure of this compound contains two primary functional groups prone to degradation: a methyl ester and a phenolic hydroxyl group. Understanding these liabilities is the first step toward prevention.

The main degradation routes are:

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions, yielding 2-chloro-3-hydroxybenzoic acid and methanol.[1][2][3]

  • Oxidation: The phenolic hydroxyl group can be oxidized, especially when exposed to atmospheric oxygen, metal ions, or light. This process often leads to the formation of colored quinone-type byproducts.[4]

  • Decarboxylation: As a derivative of salicylic acid, the compound may undergo decarboxylation (loss of CO₂) under thermal stress, leading to the formation of 2-chlorophenol.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate decomposition through various radical pathways.[4]

dot graph TD; A[this compound] -->|H₂O, H⁺/OH⁻| B(Hydrolysis); B --> C[2-chloro-3-hydroxybenzoic Acid + Methanol]; A -->|O₂, Light, Metal Ions| D(Oxidation); D --> E[Colored Quinone-type Products]; A -->|Heat (Δ)| F(Decarboxylation); F --> G[2-chlorophenol + CO₂]; A -->|UV/Vis Light| H(Photodegradation); H --> I[Various Photoproducts];

end

Caption: Major degradation pathways for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: To maximize shelf life, the solid compound should be stored under the conditions outlined in the table below. The primary goals are to minimize exposure to moisture, oxygen, light, and heat.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.[7]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive phenol group.[4]
Light Protect from light (Amber vial/container)Prevents light-induced photodegradation.[4]
Container Tightly sealed, non-reactive (e.g., glass)Prevents moisture ingress which can lead to hydrolysis.[7][8]

Q2: My stock solution of this compound is turning yellow/brown. What is happening? A2: A color change to yellow or brown is a classic indicator of oxidation. The phenolic hydroxyl group is likely being oxidized to form colored quinone-like species. This is accelerated by exposure to air (oxygen) and light. To prevent this, prepare solutions using de-gassed solvents and store them under an inert atmosphere, protected from light, and refrigerated.

Q3: I'm analyzing my sample and see a new peak that corresponds to 2-chloro-3-hydroxybenzoic acid. What caused this? A3: The appearance of 2-chloro-3-hydroxybenzoic acid is a definitive sign of ester hydrolysis. This occurs when the compound reacts with water. The reaction is significantly faster in the presence of strong acids or bases. Ensure your solvents are anhydrous and avoid pH extremes in your experimental conditions. Phenolic compounds are generally more stable in slightly acidic to neutral conditions compared to alkaline environments.[9][10][11]

Q4: How long is a stock solution of this compound stable? A4: The stability of a stock solution depends heavily on the solvent, concentration, and storage conditions. For maximum stability, we recommend preparing fresh solutions for each experiment. If a solution must be stored, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store it at -20°C or colder in a tightly sealed vial under an inert atmosphere, and minimize freeze-thaw cycles. We strongly advise performing a stability study under your specific conditions to verify its integrity over time.

III. Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Actions & Solutions
Loss of Purity in Solid Sample 1. Improper Storage: Exposure to humidity, air, or light.1. Review and implement the recommended storage conditions (See FAQ A1). Store in a desiccator inside a refrigerator.
Appearance of New Peaks in HPLC 1. Hydrolysis: Reaction with water in the solvent or mobile phase.1. Use anhydrous solvents for sample preparation.[12] Prepare samples immediately before analysis. Ensure the mobile phase is not strongly basic or acidic.
2. Oxidation: Degradation during sample preparation or in the autosampler.2. Use an autosampler with temperature control (set to 4-8°C).[12] Prepare samples in amber vials.
Poor Reproducibility Between Experiments 1. Compound Degradation: Use of aged or improperly stored stock solutions.1. Prepare fresh solutions for every experiment. This is the most reliable way to ensure consistent results.
2. Inconsistent Handling: Variations in exposure to light or air during weighing and dissolution.2. Standardize your workflow. Weigh the compound quickly, use inert gas to blanket the vial, and minimize exposure to ambient light.
Reaction Yield is Lower Than Expected 1. Degradation Under Reaction Conditions: The compound may be unstable at the reaction pH or temperature.1. Run a control experiment (blank reaction without other reagents) to assess the stability of this compound under your specific reaction conditions.
2. Incompatible Reagents: Strong bases or acids may be degrading the compound.2. If possible, switch to milder reagents or buffer the reaction mixture to a pH where the compound is more stable (typically slightly acidic to neutral).[9]

IV. Experimental Protocols

Protocol 1: Standard Handling and Storage of Solid Compound
  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a refrigerator (2-8°C).

  • Aliquoting: If you need to use small amounts over time, it is best to aliquot the solid into several smaller, amber glass vials upon first opening.

  • Inert Atmosphere: After aliquoting, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds before tightly sealing the cap.

  • Storage: Place the sealed vials in a desiccator containing a suitable desiccant. Store the entire desiccator in a 2-8°C refrigerator.

  • Dispensing: When removing a vial for use, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and immediately re-flush the vial with inert gas before re-sealing and returning to storage.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation.

dot graph LR; subgraph "Forced Degradation Workflow" direction TB A[Prepare Stock Solution in Acetonitrile/Water] --> B{Expose to Stress Conditions}; B --> C[Acid Hydrolysis0.1 M HCl, 60°C]; B --> D[Base Hydrolysis0.1 M NaOH, RT]; B --> E[Oxidation3% H₂O₂, RT]; B --> F[ThermalSolution at 70°C]; B --> G[PhotolyticICH-compliant light exposure]; C --> H[Neutralize]; D --> H; E --> H; F --> H; G --> H; H[Quench/Neutralize Sample] --> I[Analyze Samples]; I --> J[HPLC/UPLC-UV]; I --> K[LC-MS]; J --> L[Quantify Degradation]; K --> M[Identify Degradants]; end

end

Caption: Workflow for a forced degradation study.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at 30, 60, and 120 minutes. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at 2, 6, and 24 hours.

  • Thermal Degradation: Incubate a sealed vial of the stock solution in a 70°C oven. Withdraw aliquots at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light stress according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a suitable HPLC-UV method.[15][16] Use LC-MS to identify the mass of any new peaks to aid in structural elucidation of the degradants.[17]

References

Technical Support Center: By-product Analysis in the Synthesis of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formation associated with this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your target compound.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds via a two-step process:

  • Fischer Esterification: 3-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield Methyl 3-hydroxybenzoate. This is a reversible reaction, and an excess of methanol is often used to drive the equilibrium towards the product.[1][2]

  • Electrophilic Aromatic Substitution (Chlorination): The resulting Methyl 3-hydroxybenzoate is then chlorinated. The hydroxyl (-OH) group is a strongly activating ortho, para-director, while the methyl ester (-COOCH₃) group is a deactivating meta-director. The powerful activating effect of the hydroxyl group predominantly governs the regioselectivity of the chlorination.[3][4]

The primary challenge in this synthesis is controlling the regioselectivity of the chlorination to favor substitution at the C-2 position and to prevent over-chlorination.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple spots on TLC, even after the reaction should be complete. What are the likely by-products?

A1: The most common by-products are positional isomers of the desired product and over-chlorinated species. Due to the directing effects of the hydroxyl group, you can expect the formation of:

  • Methyl 4-chloro-3-hydroxybenzoate and Methyl 6-chloro-3-hydroxybenzoate: These are the primary isomeric by-products resulting from chlorination at the other activated positions (ortho and para to the hydroxyl group).

  • Dichlorinated Products: Such as Methyl 2,4-dichloro-3-hydroxybenzoate and Methyl 4,6-dichloro-3-hydroxybenzoate, which arise from over-chlorination.[5]

  • Unreacted Methyl 3-hydroxybenzoate: If the chlorination reaction is incomplete.[6][7]

  • Unreacted 3-hydroxybenzoic acid: If the initial esterification was not driven to completion.[1][2]

Q2: How can I minimize the formation of isomeric by-products?

A2: Controlling the regioselectivity is key. While completely eliminating isomers is challenging, you can influence the product distribution by:

  • Choice of Chlorinating Agent: Milder chlorinating agents may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of electrophilic aromatic substitution reactions.

  • Solvent: The polarity of the solvent can influence the reaction pathway.

Q3: I am observing significant amounts of dichlorinated products. How can I prevent this?

A3: The formation of dichlorinated products is a result of over-chlorination. To mitigate this:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to ensure full conversion of the starting material, but a large excess will promote dichlorination.

  • Reaction Time: Monitor the reaction progress closely using TLC or HPLC and quench the reaction once the starting material is consumed and before significant dichlorination occurs.

  • Temperature: As with isomer control, lower temperatures can reduce the rate of the second chlorination reaction.

Q4: My final product is contaminated with the starting acid, 3-hydroxybenzoic acid. What is the cause?

A4: This indicates one of two issues:

  • Incomplete Esterification: The initial Fischer esterification did not go to completion. To address this, ensure you are using a sufficient excess of methanol and an adequate amount of acid catalyst. Increasing the reflux time can also help drive the reaction to completion.[1][2]

  • Hydrolysis: The ester product may have been hydrolyzed back to the carboxylic acid during the work-up. Ensure that any aqueous washes are not overly basic or acidic for prolonged periods, especially at elevated temperatures.

Q5: What is the best way to purify the final product and remove these by-products?

A5: Column chromatography is the most effective method for separating the desired this compound from its isomers and other by-products.[6]

  • Stationary Phase: Silica gel is commonly used.

  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The different isomers will have slightly different polarities, allowing for their separation.

Recrystallization can also be effective for removing impurities if the desired product is the major component and has suitable solubility properties.

III. Analytical Protocols for By-product Identification

Accurate identification of by-products is crucial for process optimization and quality control. The following are recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the volatile components in your reaction mixture. For less volatile components like carboxylic acids, derivatization to their methyl esters is necessary.[8][9][10]

Table 1: Predicted GC-MS Data for Key Compounds

Compound NamePredicted Elution OrderKey Mass Fragments (m/z)
Methyl 3-hydroxybenzoate1152 (M+), 121, 93
This compound 2 186/188 (M+, Cl isotope pattern), 155/157, 127
Methyl 4-chloro-3-hydroxybenzoate3186/188 (M+, Cl isotope pattern), 155/157, 127
Methyl 6-chloro-3-hydroxybenzoate4186/188 (M+, Cl isotope pattern), 155/157, 127
Methyl 2,4-dichloro-3-hydroxybenzoate5220/222/224 (M+, Cl₂ isotope pattern), 189/191/193, 161/163

Note: Elution order is predicted based on increasing polarity and boiling point. Actual order may vary depending on the column and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the product and its isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling constants for each isomer.[7][11][12]

Table 2: Predicted ¹H NMR Chemical Shifts (Aromatic Region) for Isomeric Products

CompoundPredicted Aromatic Proton Signals and Multiplicities
Methyl 3-hydroxybenzoate~7.4-7.5 ppm (m, 2H), ~7.1-7.2 ppm (m, 2H)
This compound ~7.3-7.4 ppm (d), ~7.1-7.2 ppm (t), ~6.9-7.0 ppm (d)
Methyl 4-chloro-3-hydroxybenzoate~7.8 ppm (d), ~7.4 ppm (dd), ~7.0 ppm (d)
Methyl 6-chloro-3-hydroxybenzoate~7.5 ppm (d), ~7.3 ppm (d), ~6.9 ppm (t)

Note: These are approximate shifts and can vary based on the solvent and instrument.

IV. Visualizing the Process: Workflows and Pathways

Synthetic and By-product Pathway

Synthesis_Byproducts cluster_esterification Fischer Esterification cluster_chlorination Electrophilic Chlorination 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic Acid->Methyl 3-hydroxybenzoate MeOH, H+ Desired Product This compound Methyl 3-hydroxybenzoate->Desired Product Cl+ (ortho) Isomeric By-products Methyl 4-chloro-3-hydroxybenzoate Methyl 6-chloro-3-hydroxybenzoate Methyl 3-hydroxybenzoate->Isomeric By-products Cl+ (ortho, para) Dichloro By-products Dichloro- species Desired Product->Dichloro By-products Excess Cl+ Isomeric By-products->Dichloro By-products Excess Cl+

Caption: Synthetic pathway and major by-product formation.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis decision Identify Major Impurities analysis->decision isomers Isomeric By-products Present? decision->isomers Check for Isomers dichloro Dichloro By-products Present? isomers->dichloro No optimize_selectivity Optimize Chlorination: - Lower Temperature - Change Solvent/Reagent isomers->optimize_selectivity Yes starting_material Unreacted Starting Material? dichloro->starting_material No control_stoichiometry Optimize Chlorination: - Reduce Cl+ Stoichiometry - Monitor Reaction Time dichloro->control_stoichiometry Yes drive_reaction Optimize Esterification: - Increase MeOH Excess - Increase Catalyst/Time starting_material->drive_reaction Yes purify Purify via Column Chromatography starting_material->purify No optimize_selectivity->analysis Re-run Reaction control_stoichiometry->analysis Re-run Reaction drive_reaction->analysis Re-run Reaction

References

Technical Support Center: Catalyst Selection for Reactions with Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the catalytic challenges presented by Methyl 2-chloro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered and electronically deactivated aryl chloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring your path to discovery is as smooth as possible.

I. Understanding the Substrate: The Challenges of this compound

This compound presents a unique set of challenges in cross-coupling reactions. The chlorine substituent is a notoriously less reactive leaving group compared to bromine or iodine in common palladium-catalyzed transformations.[1][2] Furthermore, the presence of substituents ortho to the chlorine atom introduces steric hindrance, which can impede the approach of the catalyst and the coupling partner. The electronic nature of the substituents also plays a crucial role in the reactivity of the C-Cl bond.

This guide will focus on three key transformations for this substrate:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond.

  • Buchwald-Hartwig Amination: Formation of a C-N bond.

  • Williamson Ether Synthesis: Formation of a C-O bond.

II. Troubleshooting Guide & FAQs

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but the use of an aryl chloride like this compound requires careful catalyst selection and optimization.[3][4]

Frequently Asked Questions (FAQs):

  • Q1: What is the best palladium precatalyst for Suzuki-Miyaura coupling with an aryl chloride?

    • A1: For challenging substrates like aryl chlorides, pre-activated Pd(0) sources or precatalysts that readily generate the active Pd(0) species are recommended.[5] Palladacycle precatalysts often show higher activity than traditional sources like palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6]

  • Q2: Which ligands are most effective for activating the C-Cl bond in my substrate?

    • A2: Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[7][8] Ligands such as SPhos, XPhos, and tBuXPhos have proven effective for the coupling of unactivated and sterically hindered aryl chlorides.[7] N-heterocyclic carbenes (NHCs) can also be effective ligands for these challenging couplings.[2]

  • Q3: What role does the base play, and which one should I choose?

    • A3: The base is essential for activating the boronic acid partner for transmetalation.[3] For substrates with base-sensitive functional groups, such as the ester in your molecule, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like alkoxides.[7][9]

Troubleshooting Common Issues:

  • Issue: Low to No Product Yield

    • Possible Cause 1: Inefficient Catalyst Activation.

      • Solution: Switch to a more active precatalyst or ensure your reaction is rigorously degassed and under an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[5]

    • Possible Cause 2: Poor Ligand Choice.

      • Solution: Screen a panel of bulky, electron-rich phosphine ligands. The choice of ligand can dramatically impact the reaction's success.[10]

    • Possible Cause 3: Ineffective Base.

      • Solution: While weaker bases are safer for the ester, they may not be strong enough to promote transmetalation. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) is recommended.

  • Issue: Formation of Homocoupling Product (Biaryl of the Boronic Acid)

    • Possible Cause: Presence of Pd(II) species and Oxygen.

      • Solution: This side reaction is often promoted by the presence of oxygen.[8] Ensure thorough degassing of your solvent and reaction vessel. Using a Pd(0) precatalyst can also minimize this issue.

  • Issue: Protodeboronation of the Boronic Acid

    • Possible Cause: Presence of water and/or prolonged reaction times at elevated temperatures.

      • Solution: Use anhydrous solvents and reagents. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature or reaction time, as this can favor decomposition pathways.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[11][12] As with Suzuki-Miyaura coupling, the use of an aryl chloride requires a highly active catalytic system.

Frequently Asked Questions (FAQs):

  • Q1: Can I use a copper catalyst for the amination of my aryl chloride?

    • A1: Yes, copper-catalyzed amination (Ullmann-type coupling) is a viable alternative to palladium-catalyzed systems for aryl chlorides.[12][13] These reactions often require specific ligands, such as diamines or amino acids, to proceed efficiently.[14][15]

  • Q2: What are the key considerations for choosing between a palladium and a copper catalyst?

    • A2: Palladium catalysts, particularly with bulky phosphine ligands, are often more versatile and can operate under milder conditions.[16] However, copper catalysts can be more cost-effective and may offer different chemoselectivity. The choice will depend on the specific amine and the functional group tolerance required.

  • Q3: My amine is a primary amine. Are there any specific challenges I should be aware of?

    • A3: With primary amines, there is a risk of double arylation. Using bulky ligands can help to sterically hinder the formation of the diarylamine byproduct.[9]

Troubleshooting Common Issues:

  • Issue: Low Conversion of the Aryl Chloride

    • Possible Cause 1: Catalyst Deactivation.

      • Solution: For palladium-catalyzed reactions, ensure an inert atmosphere is maintained.[5] For copper-catalyzed systems, the choice of ligand is critical to prevent catalyst deactivation.[14][15]

    • Possible Cause 2: Steric Hindrance.

      • Solution: The steric bulk around the chlorine atom in your substrate can hinder the reaction. Using a less sterically demanding amine or a catalyst system known to be effective for hindered substrates is recommended.[17]

  • Issue: Side Reaction with the Hydroxyl Group

    • Possible Cause: The phenolic hydroxyl group is nucleophilic and can compete with the amine in the coupling reaction.

      • Solution: Protecting the hydroxyl group as a silyl ether or another suitable protecting group before performing the amination is a common strategy to prevent this side reaction. Alternatively, careful selection of the base and reaction conditions may allow for selective N-arylation.

C. Williamson Ether Synthesis

While often considered a classical organic reaction, the formation of an ether from a sterically hindered aryl chloride and an alcohol can be challenging and may benefit from catalytic approaches.

Frequently Asked Questions (FAQs):

  • Q1: Can I use a palladium-catalyzed C-O coupling for this transformation?

    • A1: Yes, palladium-catalyzed C-O coupling reactions have been developed and can be effective for coupling aryl halides with alcohols.[18] These reactions typically require a strong base and a suitable phosphine ligand.

  • Q2: What are the typical conditions for a palladium-catalyzed etherification?

    • A2: These reactions often employ a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu). The choice of solvent is also critical, with ethereal solvents like dioxane or THF being common.

Troubleshooting Common Issues:

  • Issue: No Reaction or Very Low Yield

    • Possible Cause: The C-Cl bond is not being activated.

      • Solution: This is a common issue with aryl chlorides. A highly active palladium catalyst with a specialized ligand is likely necessary. Screening different catalyst systems is crucial.

    • Possible Cause: The alcohol is not sufficiently deprotonated.

      • Solution: Ensure a strong enough base is used to generate the alkoxide in situ. The pKa of the alcohol will influence the choice of base.

III. Experimental Protocols & Data

A. Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for your specific boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst with an integrated ligand).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution with respect to the aryl chloride).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Precatalyst/Pd SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhosK₃PO₄Toluene100-110
Pd(OAc)₂XPhosK₂CO₃Dioxane100
SPhos-Pd-G3(Integrated)Cs₂CO₃THF80-100
B. Representative Protocol: Buchwald-Hartwig Amination of this compound

This protocol assumes the hydroxyl group has been protected.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the protected this compound (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., BrettPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Precatalyst/Pd SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BrettPhosNaOtBuToluene100
CuIN,N'-dimethylethylenediamineK₂CO₃Dioxane110
Pd(OAc)₂JosiphosK₃PO₄t-BuOH100

IV. Visualizing the Process

Catalytic Cycles and Decision Workflow

Understanding the underlying mechanisms and having a logical approach to catalyst selection are key to success.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-Cl) ArPd(II)(OR')L2 ArPd(II)(OR')L2 ArPd(II)(X)L2->ArPd(II)(OR')L2 Ligand Exchange (Base + R'B(OH)2) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR')L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L ArPd(II)(X)L ArPd(II)(X)L Pd(0)L->ArPd(II)(X)L Oxidative Addition (Ar-Cl) ArPd(II)(NR2)L ArPd(II)(NR2)L ArPd(II)(X)L->ArPd(II)(NR2)L Amine Coordination & Deprotonation (Base) ArPd(II)(NR2)L->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst_Selection_Workflow Start Start: Reaction with This compound ReactionType Identify Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki C-C Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald C-N Etherification Etherification (C-O) ReactionType->Etherification C-O SelectCatalyst Select Catalyst System (Pd or Cu based) Suzuki->SelectCatalyst Buchwald->SelectCatalyst Etherification->SelectCatalyst Optimize Optimize Conditions (Ligand, Base, Solvent, Temp.) SelectCatalyst->Optimize Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Optimize->Troubleshoot Troubleshoot->Optimize Re-optimize Success Successful Reaction Troubleshoot->Success Resolved

Caption: Decision workflow for catalyst selection and optimization.

V. References

  • Hricovíniová, Z. (2020). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 25(18), 4248. --INVALID-LINK--

  • Dai, H., et al. (2002). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 21(24), 5276–5278. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. --INVALID-LINK--

  • Zhou, X., et al. (2019). An Efficient Copper-Catalyzed Amination of Aryl Halides by Aqueous Ammonia. Synlett, 30(10), 1141-1145. --INVALID-LINK--

  • Dow, R. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. --INVALID-LINK--

  • Kim, J., & Chang, S. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. Organic Letters, 14(15), 3952–3955. --INVALID-LINK--

  • Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich. --INVALID-LINK--

  • Dow, R. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. --INVALID-LINK--

  • Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(6), 951–954. --INVALID-LINK--

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042–1053. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. --INVALID-LINK--

  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4114-4130. --INVALID-LINK--

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  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. --INVALID-LINK--

  • Hartwig, J. F., & Mann, G. (2001). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Journal of the American Chemical Society, 123(40), 9874–9875. --INVALID-LINK--

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  • ResearchGate. (2015). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step. Request PDF. --INVALID-LINK--

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  • ResearchGate. (2018). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. --INVALID-LINK--

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  • Lipshutz, B. H., et al. (2018). B-Alkyl sp3–sp2 Suzuki–Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters, 20(10), 2902–2905. --INVALID-LINK--

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  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. --INVALID-LINK--

  • Biscoe, M. R., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4538–4541. --INVALID-LINK--

  • Stradiotto, M., & Kelly, C. P. (2017). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Nature Reviews Chemistry, 1(6), 0047. --INVALID-LINK--

  • de la Cruz, J. N., et al. (2016). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. Journal of the Brazilian Chemical Society, 27(11), 2056-2063. --INVALID-LINK--

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References

Technical Support Center: Monitoring Reactions of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for monitoring the progress of chemical reactions involving this versatile intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, ensuring your experiments are both efficient and successful.

Introduction: Why Rigorous Reaction Monitoring is Crucial

This compound is a key building block in the synthesis of pharmaceuticals and other fine chemicals. Its trifunctional nature—featuring an ester, a chloro group, and a phenolic hydroxyl group—allows for a variety of chemical transformations. However, this reactivity also presents challenges, such as competing side reactions (e.g., C-acylation vs. O-acylation, ester hydrolysis) and the potential for impurity generation.

Effective reaction monitoring is not merely a procedural step; it is the core of process understanding and optimization. It allows you to:

  • Determine the precise point of reaction completion, preventing unnecessary heating or extended reaction times that can lead to byproduct formation.

  • Identify the formation of unexpected side products in real-time.

  • Gather kinetic data to optimize reaction conditions (temperature, catalyst loading, etc.).

  • Ensure batch-to-batch consistency and reproducibility.

This guide provides detailed protocols and troubleshooting advice for the four most common analytical techniques used for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Experimental Workflow

The following diagram illustrates a typical workflow for a synthesis reaction involving this compound, from setup to final analysis.

G cluster_prep Preparation cluster_monitoring In-Process Control cluster_processing Workup & Purification cluster_analysis Final Analysis start Reaction Setup (Reagents, Solvent, Catalyst) reagents Verify Reagent Purity & Anhydrous Conditions [1] start->reagents monitoring Reaction Monitoring (Take Aliquots) [4] reagents->monitoring Start Reaction tlc Quick Check: TLC [2] monitoring->tlc hplc Quantitative Check: HPLC monitoring->hplc workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization of Purified Product purification->analysis nmr Structure Confirmation: NMR [13] analysis->nmr gcms Purity & Mass Check: GC-MS [26] analysis->gcms hplc_final Purity Check: HPLC [8] analysis->hplc_final

Caption: General workflow for synthesis and monitoring.

Part 1: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress in organic synthesis. It is cost-effective and allows for the simultaneous analysis of multiple time points.

TLC: Frequently Asked Questions

Q: How do I select an appropriate mobile phase (eluent) for my reaction? A: The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.8. For reactions with this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to achieve better separation. The starting material, being more polar due to the free hydroxyl group, should have a lower Rf than a less polar product (e.g., an O-acylated derivative).

Q: How do I visualize the spots on the TLC plate? A: this compound and many of its derivatives contain an aromatic ring, making them UV-active. Visualization under a UV lamp (254 nm) is the primary method. For compounds that are not UV-active or for enhanced visualization, staining with an iodine chamber or a potassium permanganate dip can be used.

Q: What is a "co-spot" and why is it important? A: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. This is a critical control to confirm the identity of the starting material spot in the reaction mixture lane, especially if the Rf values are very close to other spots.

TLC: Standard Protocol
  • Plate Preparation : Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting : Dissolve a tiny amount of your starting material reference and your reaction mixture aliquot in a volatile solvent (e.g., ethyl acetate). Using separate capillary tubes, spot them on the origin line. Include a lane for the starting material, the reaction mixture, and a co-spot.

  • Development : Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization : Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them lightly with a pencil.

  • Interpretation : Monitor the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

TLC: Troubleshooting Guide

Q: My spots are streaking vertically. What's wrong? A: Streaking is usually caused by overloading the sample on the plate or using a solvent in which the sample is too soluble. Try diluting your sample significantly before spotting. If the issue persists, the compound may be too polar for the chosen mobile phase; consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to improve spot shape.

Q: I don't see any spots on my plate after development. A: This could be due to several reasons:

  • Insufficient Concentration : The sample may be too dilute. Try concentrating the aliquot before spotting.

  • Non-UV Active Compounds : If your product lacks a UV chromophore, it won't be visible under a 254 nm lamp. Try using a different visualization technique like an iodine chamber or a permanganate stain.

  • Volatility : The compound may have evaporated from the plate during drying. This is less common for this class of compounds but possible.

Q: My starting material and product spots are not separating (Rf values are too similar). What should I do? A: This indicates that the polarity difference between your compounds is insufficient to be resolved by the current mobile phase. You need to optimize the eluent. Try a less polar solvent system or experiment with different solvent mixtures entirely (e.g., Dichloromethane:Methanol or Toluene:Acetone).

Part 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution and quantitative data compared to TLC, making it ideal for accurately determining conversion rates and purity. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing aromatic compounds like this compound.

HPLC: Frequently Asked Questions

Q: What type of column and mobile phase should I use? A: A C18 column is a robust and reliable choice for separating aromatic esters and acids. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid). Acidifying the mobile phase helps to suppress the ionization of the phenolic hydroxyl and any carboxylic acid impurities, leading to sharper peaks and more reproducible retention times.

Q: How do I develop an HPLC method for my reaction? A: Start with a "scouting gradient" to determine the approximate retention times of your components. A typical scouting gradient runs from 10% to 100% organic solvent over 10-15 minutes. Once you have located the peaks for your starting material and product, you can switch to an isocratic (constant mobile phase composition) or a more optimized gradient method for faster analysis and better resolution.

Q: What detection wavelength is appropriate? A: A UV-Vis detector is standard. For aromatic compounds, a wavelength of 254 nm is a good starting point, as it is commonly used for benzene-containing structures. To maximize sensitivity, you can determine the lambda max (λmax) of your starting material and product by running a UV scan with a spectrophotometer or using a diode-array detector (DAD) in the HPLC.

HPLC Data for Benzoate Derivatives
ParameterTypical Value/RangeCompound ClassReference
Column C18 or C8 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Aromatic Esters/Acids
Mobile Phase Acetonitrile:Water or Methanol:Water (with 0.1% acid)General RP-HPLC
Flow Rate 0.8 - 1.2 mL/minStandard Analytical HPLC
Detection UV at 254 nm or 230 nmAromatic Compounds
Injection Volume 5 - 20 µLStandard Analytical HPLC
HPLC: Troubleshooting Guide

Q: I'm seeing broad or tailing peaks. How can I fix this? A: Peak tailing for phenolic compounds is often caused by interactions with residual silanol groups on the silica support of the column. Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the hydroxyl group protonated. If tailing persists, consider using a column with end-capping or switching to a different organic modifier.

Q: The retention times are shifting between runs. Why? A: Retention time instability can be caused by:

  • Temperature Fluctuations : Use a column oven to maintain a constant temperature.

  • Mobile Phase Composition : Ensure your mobile phase is well-mixed and degassed. If using buffers, be aware that their composition can change over time due to evaporation.

  • Column Degradation : The column may be degrading, especially if operated at high pH or temperature. Flush the column with a strong solvent and consider replacing it if the problem continues.

Q: I see an unexpected peak in my chromatogram. What could it be? A: An unexpected peak could be a side product, an impurity from one of your starting materials, or a degradation product. A common side reaction for this compound is hydrolysis of the methyl ester to the corresponding carboxylic acid, especially under basic or strongly acidic conditions. This would typically appear as an earlier-eluting (more polar) peak. To identify the peak, consider using HPLC-MS.

Part 3: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For this compound, it can be used for purity assessment and reaction monitoring, though it may require derivatization.

GC: Frequently Asked Questions

Q: Do I need to derivatize my sample for GC analysis? A: Potentially. While the methyl ester group is suitable for GC, the free hydroxyl group is polar and can lead to poor peak shape (tailing) and reduced volatility. To achieve sharp, symmetrical peaks, it is often necessary to derivatize the hydroxyl group, for instance, by converting it to a less polar trimethylsilyl (TMS) ether using a reagent like BSTFA. However, for simple qualitative monitoring, you may be able to proceed without derivatization on a suitable polar column.

Q: What type of GC column is best? A: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a versatile starting point for separating a range of aromatic compounds. These columns provide a good balance of selectivity for polar and non-polar analytes.

Q: How can I use GC to quantify the reaction progress? A: Quantification is typically done by adding an internal standard to the reaction mixture aliquot. The internal standard should be a stable, non-reactive compound with a retention time that does not overlap with other components. By comparing the peak area of the analyte to the peak area of the known amount of internal standard, you can accurately determine its concentration.

GC-MS for Impurity Identification

Pairing GC with a Mass Spectrometry (MS) detector is exceptionally useful for identifying unknown peaks. The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which can be used to elucidate its structure. This is invaluable for identifying byproducts like chlorinated or hydroxylated biphenyls that can sometimes form in related reactions.

GC: Troubleshooting Guide

Q: My peaks are broad and tailing. A: This is the most common issue when analyzing compounds with active hydrogen atoms like phenols. The primary solution is derivatization (silylation) of the hydroxyl group. Other potential causes include a contaminated injector liner (which should be cleaned or replaced) or a degraded column.

Q: My compound appears to be decomposing in the injector. A: The high temperature of the GC inlet can sometimes cause thermally labile compounds to degrade. Try lowering the injector temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization of your sample.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is primarily used for structural elucidation of the final product, but it is also a powerful tool for monitoring reaction progress, especially for tracking the conversion of specific functional groups.

NMR: Frequently Asked Questions

Q: How can I use ¹H NMR to monitor my reaction? A: By taking aliquots from the reaction, removing the solvent, and dissolving the residue in a deuterated solvent (e.g., CDCl₃), you can acquire a ¹H NMR spectrum. You can then monitor the disappearance of a characteristic proton signal from your starting material and the simultaneous appearance of a new signal from your product. For example, in an acylation of the hydroxyl group, you would watch for the disappearance of the broad phenolic -OH peak and the appearance of new peaks corresponding to the acyl group (e.g., a methyl singlet around 2.1-2.3 ppm for an acetyl group).

Q: Which signals are the most informative for this compound? A:

  • Methyl Ester (-OCH₃) : A sharp singlet around 3.9 ppm. This signal should remain in many reactions unless the ester is hydrolyzed.

  • Aromatic Protons : Three protons on the aromatic ring, which will appear as multiplets between ~7.0-7.6 ppm. Their chemical shifts will change upon modification of the hydroxyl group.

  • Phenolic Proton (-OH) : A broad singlet whose chemical shift is highly variable (typically 5-8 ppm) and depends on concentration and solvent. Its disappearance is a clear indicator that the hydroxyl group has reacted.

Q: Can NMR provide quantitative data on reaction conversion? A: Yes. By integrating the area of a product peak and a starting material peak (that are well-resolved and represent the same number of protons), you can determine the molar ratio of the two compounds in the mixture. For more accurate quantification, a known amount of an internal standard with a non-overlapping signal can be added.

NMR: Troubleshooting Guide

Q: My baseline is distorted, and my peaks are broad. A: This is often due to poor shimming of the magnetic field or the presence of paramagnetic impurities. Ensure the sample is free of solid particles by filtering it through a small plug of glass wool in a pipette before transferring it to the NMR tube. Always allow the spectrometer to perform its shimming routine before acquisition.

Q: I'm having trouble seeing the phenolic -OH peak. A: The phenolic proton signal can be very broad and sometimes difficult to distinguish from the baseline. It also readily exchanges with deuterium from residual water or in protic deuterated solvents like CD₃OD, which can cause it to diminish or disappear entirely. If you need to confirm its presence, you can perform a D₂O shake: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable -OH peak will disappear.

Troubleshooting & Technique Selection

Choosing the right analytical tool is critical for efficient process development. The following decision tree can help guide your selection based on the specific requirements of your analysis.

G q1 What is your primary goal? q2 Need high resolution & quantitative data? q1->q2 Quantitative Analysis q4 Need definitive structural information? q1->q4 Structure Confirmation ans_tlc Use TLC (Thin-Layer Chromatography) [2] q1->ans_tlc Quick, Qualitative Check q3 Are compounds volatile & thermally stable? q2->q3 No ans_hplc Use HPLC (High-Performance Liquid Chromatography) [8] q2->ans_hplc Yes q3->ans_hplc No ans_gc Use GC or GC-MS (Gas Chromatography) [26] q3->ans_gc Yes q4->ans_hplc No (Purity Check Only) ans_nmr Use NMR (Nuclear Magnetic Resonance) [17] q4->ans_nmr Yes

Caption: Decision tree for selecting an analytical monitoring technique.

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of progress. Methyl 2-chloro-3-hydroxybenzoate, a substituted aromatic ester, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods for its characterization, with a central focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. While a definitive experimental spectrum for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predicted analysis. This approach not only serves as a practical reference for researchers working with this compound but also as an educational tool for interpreting complex spectra of substituted aromatics.

Part 1: ¹H NMR Spectroscopy - The Primary Tool for Structural Elucidation

¹H NMR spectroscopy is the most powerful technique for determining the precise arrangement of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides a detailed fingerprint of its structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the benzene ring and data from analogous compounds such as methyl 2-chlorobenzoate, methyl 3-hydroxybenzoate, and methyl 2-hydroxybenzoate[1][2][3][4]. The spectrum is expected to show five distinct signals.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
H-4~7.35 - 7.45Doublet of doublets (dd)J(ortho) ≈ 8.0, J(meta) ≈ 1.51HAromatic Proton
H-5~7.05 - 7.15Triplet (t)J(ortho) ≈ 8.01HAromatic Proton
H-6~7.20 - 7.30Doublet of doublets (dd)J(ortho) ≈ 8.0, J(meta) ≈ 1.51HAromatic Proton
-OCH₃~3.90Singlet (s)N/A3HMethyl Ester Protons
-OH~5.5 - 6.5 (variable)Broad Singlet (br s)N/A1HHydroxyl Proton

Note: Spectra are typically recorded in CDCl₃ unless otherwise specified. The chemical shift of the -OH proton is variable and depends on solvent, concentration, and temperature.

Expert Analysis of the ¹H NMR Spectrum

The predicted spectrum is a logical consequence of the electronic environment of each proton:

  • Aromatic Region (7.0-7.5 ppm): The three aromatic protons are non-equivalent and exhibit a complex splitting pattern. The ester group (-COOCH₃) is an electron-withdrawing group, which generally deshields ortho and para protons. The chloro group is also electron-withdrawing via induction but can donate electron density through resonance. The hydroxyl group is a strong electron-donating group. The combined effect of these substituents leads to the predicted chemical shifts. The coupling pattern arises from spin-spin interactions between adjacent protons. H-5 is expected to be a triplet due to coupling with its two ortho neighbors (H-4 and H-6). H-4 and H-6 will appear as doublets of doublets due to one ortho and one meta coupling.

  • Methyl Ester Signal (~3.90 ppm): The three protons of the methyl group are equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift is in the typical range for methyl esters[1].

  • Hydroxyl Proton (variable): The phenolic proton's chemical shift is highly dependent on hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

Visualizing Spin-Spin Coupling

The relationships between the aromatic protons can be visualized using a coupling diagram.

Caption: Spin-spin coupling network for the aromatic protons.

Part 2: A Comparative Spectroscopic Workflow

While ¹H NMR is paramount, a multi-technique approach provides a self-validating system for structural confirmation. Below is a comparison of the expected data from complementary techniques.

TechniqueInformation ProvidedPredicted Key Data PointsStrengths & Limitations
¹³C NMR Number and electronic environment of unique carbon atoms.Aromatic C's: 6 signals (~110-160 ppm). C=O: ~165-170 ppm. -OCH₃: ~52 ppm.Strength: Directly observes the carbon skeleton. Limitation: Lower sensitivity than ¹H NMR.
IR Spectroscopy Presence of functional groups.O-H stretch (phenol): ~3300 cm⁻¹ (broad). C-H stretch (aromatic): ~3100-3000 cm⁻¹. C-H stretch (aliphatic): ~2950 cm⁻¹. C=O stretch (ester): ~1730-1715 cm⁻¹. C-O stretch: ~1300-1000 cm⁻¹. C-Cl stretch: ~800-600 cm⁻¹.Strength: Fast and identifies key functional groups. Limitation: Provides limited information on the overall structure.
Mass Spectrometry (EI) Molecular weight and fragmentation pattern.Molecular Ion (M⁺): m/z 186/188 (due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: [M-OCH₃]⁺ (m/z 155/157), [M-COOCH₃]⁺ (m/z 127/129).Strength: Determines molecular weight and formula. Limitation: Can cause extensive fragmentation, sometimes making the molecular ion difficult to observe.

Data predictions are based on typical values for these functional groups and data from similar compounds[5][6][7][8].

Part 3: Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Step-by-Step Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds[3].

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate Final Analysis Final Analysis integrate->Final Analysis

Caption: Standard workflow for NMR sample analysis.

Conclusion

The structural elucidation of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides detailed information about the proton environment and connectivity. The predicted spectrum, characterized by a complex aromatic region, a methyl ester singlet, and a hydroxyl proton signal, serves as a reliable benchmark for experimental verification. For a comprehensive and self-validating analysis, it is highly recommended to complement ¹H NMR with ¹³C NMR, IR spectroscopy, and mass spectrometry. This integrated approach ensures the highest degree of confidence in the structural assignment, a critical requirement in research and development.

References

A Comparative Guide to the Infrared Spectroscopy of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of Methyl 2-chloro-3-hydroxybenzoate. In the absence of a publicly available experimental spectrum, this document leverages fundamental principles of vibrational spectroscopy and comparative data from structurally analogous compounds to predict and interpret its key spectral features. This approach is designed for researchers, scientists, and professionals in drug development who rely on spectroscopic methods for structural elucidation and chemical characterization.

Introduction to Infrared Spectroscopy and Molecular Structure

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide critical information about the functional groups present within the molecule.

The target of our analysis, this compound, is a substituted aromatic ester. Its structure comprises a benzene ring functionalized with a methyl ester group (-COOCH₃), a hydroxyl group (-OH), and a chlorine atom (-Cl). The relative positions of these substituents (ortho-chloro and meta-hydroxyl to the ester) are crucial as they dictate electronic effects and potential intramolecular interactions, such as hydrogen bonding, which profoundly influence the IR spectrum.

Experimental Principles and Workflow

The data presented for the comparative compounds are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for simplified sample handling.

Standard Experimental Protocol: FTIR-ATR
  • Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR crystal (commonly diamond or germanium) is cleaned meticulously with a suitable solvent (e.g., isopropanol) and a background spectrum of the empty crystal is recorded.

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal, ensuring complete coverage. For solids, sufficient pressure is applied to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam.

  • Signal Processing: An interferogram is generated, which is then subjected to a Fourier transform by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

The following diagram illustrates a generalized workflow for acquiring an IR spectrum.

FTIR_Workflow Start Start: Clean ATR Crystal Background Acquire Background Spectrum (No Sample) Start->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum (Interferogram) Sample->Acquire Process Fourier Transform (Interferogram -> Spectrum) Acquire->Process Analyze Analyze Spectrum (Peak Identification) Process->Analyze End End Analyze->End

Caption: Generalized workflow for acquiring an IR spectrum using FTIR-ATR.

Predicted Infrared Spectrum of this compound

The predicted IR spectrum of this compound is based on the cumulative effects of its functional groups. The electron-withdrawing nature of the ester and chloro groups, the hydrogen-bonding capability of the hydroxyl group, and their positions on the aromatic ring will govern the final spectrum.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Expected Characteristics
~3200 - 3500Medium-Strong, BroadO-H Stretch (Phenolic)The hydroxyl group is expected to engage in intermolecular hydrogen bonding, leading to a broad absorption band. Intramolecular hydrogen bonding with the adjacent chloro-substituent is unlikely.
~3050 - 3100Weak-Medium, SharpC-H Stretch (Aromatic)These absorptions are characteristic of C-H bonds on the benzene ring and appear at slightly higher wavenumbers than aliphatic C-H stretches.[1][2]
~2950 - 2990Weak-Medium, SharpC-H Stretch (Aliphatic, -CH₃)Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the ester.
~1690 - 1710Strong, SharpC=O Stretch (Ester)The carbonyl frequency is lowered from a typical aliphatic ester (~1740 cm⁻¹) due to conjugation with the aromatic ring. The adjacent electron-withdrawing chloro group may slightly increase the frequency, but the meta-hydroxyl group's electronic effect is minimal.
~1580 - 1610MediumC=C Stretch (Aromatic Ring)Multiple bands are expected in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[3]
~1450 - 1500MediumC=C Stretch (Aromatic Ring)A second region for characteristic aromatic ring vibrations.[3]
~1250 - 1300StrongC-O Stretch (Ester, Aryl-O)This band arises from the stretching of the C-O bond between the aromatic ring and the ester's carbonyl carbon.
~1100 - 1150StrongC-O Stretch (Ester, O-Alkyl)Corresponds to the stretching of the O-CH₃ bond in the ester group.
~750 - 800Medium-StrongC-H Out-of-Plane BendThe 1,2,3-trisubstituted pattern on the benzene ring gives rise to characteristic bending vibrations in this region.[4]
~650 - 750MediumC-Cl StretchThe carbon-chlorine stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.[5]

Comparative Analysis with Alternative Structures

To substantiate our predictions, we will compare the expected spectrum of this compound with the experimental spectra of three structurally related molecules. This comparison highlights how the presence and position of the chloro and hydroxyl groups modulate the key vibrational frequencies.

Alternative 1: Methyl Salicylate (Methyl 2-hydroxybenzoate)

This isomer is crucial for understanding the effect of intramolecular hydrogen bonding between an ortho-hydroxyl group and the ester's carbonyl oxygen.

Experimental IR Data for Methyl Salicylate

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3185Strong, BroadO-H Stretch (Intramolecular H-bonding)
~2955MediumC-H Stretch (Aliphatic)
~1674Strong, SharpC=O Stretch (Intramolecular H-bonding)
1585, 1614MediumC=C Stretch (Aromatic Ring)

Data sourced from Brainly.com and Doc Brown's Advanced Organic Chemistry Revision Notes.[6][7]

Comparative Insights:

  • O-H and C=O Stretching: In methyl salicylate, the strong intramolecular hydrogen bond between the ortho -OH and the C=O group significantly broadens the O-H stretch and lowers the C=O stretching frequency to ~1674 cm⁻¹.[6] For our target molecule, this compound, the hydroxyl group is meta to the ester, precluding this strong intramolecular interaction. Therefore, we predict its C=O stretch to be at a higher wavenumber (~1690-1710 cm⁻¹) and its O-H stretch to be governed by intermolecular bonding.

Alternative 2: Methyl 3-hydroxybenzoate

This compound isolates the effect of a meta-hydroxyl group without the influence of the chloro substituent.

Experimental IR Data for Methyl 3-hydroxybenzoate

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350Strong, BroadO-H Stretch (Intermolecular H-bonding)
~3050WeakC-H Stretch (Aromatic)
~2950WeakC-H Stretch (Aliphatic)
~1710Strong, SharpC=O Stretch (Conjugated Ester)
~1600MediumC=C Stretch (Aromatic Ring)
~1280StrongC-O Stretch (Ester, Aryl-O)

Data sourced from ChemicalBook and PubChem.[8][9]

Comparative Insights:

  • C=O Stretching: The C=O stretch at ~1710 cm⁻¹ in methyl 3-hydroxybenzoate serves as an excellent baseline for a conjugated ester without strong intramolecular hydrogen bonding. This supports our prediction for this compound to be in a similar region. The addition of an electron-withdrawing chloro group ortho to the ester in our target molecule is expected to cause a slight positive shift (to a higher wavenumber) or have a negligible effect on this band.

Alternative 3: Methyl 2-chlorobenzoate

This molecule allows for the examination of the chloro group's influence in the absence of a hydroxyl group.

Experimental IR Data for Methyl 2-chlorobenzoate

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3050WeakC-H Stretch (Aromatic)
~2950MediumC-H Stretch (Aliphatic)
~1730Strong, SharpC=O Stretch (Conjugated Ester)
~1590MediumC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Ester, Aryl-O)
~750StrongC-Cl Stretch / C-H OOP Bend

Data sourced from the NIST WebBook and PubChem.[10][11]

Comparative Insights:

  • C=O Stretching: The C=O stretch in Methyl 2-chlorobenzoate is observed at a relatively high ~1730 cm⁻¹. This suggests that the electron-withdrawing inductive effect of the ortho-chloro group may slightly increase the carbonyl bond order, raising its stretching frequency compared to a simple methyl benzoate. This effect must be considered alongside conjugation. In our target molecule, this effect is counteracted by the presence of the hydroxyl group.

  • C-Cl Stretch: The strong absorption around 750 cm⁻¹ is characteristic of the C-Cl bond and the out-of-plane bending for the ortho-disubstituted ring, supporting our prediction for a C-Cl band in a similar region for this compound.

Summary and Structural Comparison

The following table summarizes the key predicted and experimental vibrational frequencies, providing a direct comparison across the analyzed compounds.

Comparative Table of Key IR Frequencies (cm⁻¹)

Vibrational ModeThis compound (Predicted)Methyl Salicylate (Experimental)Methyl 3-hydroxybenzoate (Experimental)Methyl 2-chlorobenzoate (Experimental)
O-H Stretch ~3200 - 3500 (Broad)~3185 (Broad)~3350 (Broad)N/A
C=O Stretch ~1690 - 1710~1674~1710~1730
C=C (Aromatic) ~1580 - 16101585, 1614~1600~1590
C-Cl Stretch ~650 - 750N/AN/A~750

The diagram below illustrates the structural differences that lead to the observed and predicted spectral variations, particularly concerning the potential for intramolecular hydrogen bonding.

Structural_Comparison cluster_target Target Molecule cluster_alts Comparative Molecules Target This compound (No Intramolecular H-Bond) MS Methyl Salicylate (Strong Intramolecular H-Bond) Target->MS Different -OH position => H-Bonding change M3H Methyl 3-hydroxybenzoate (No Intramolecular H-Bond) Target->M3H Addition of -Cl group => Electronic effect M2C Methyl 2-chlorobenzoate (No -OH Group) Target->M2C Addition of -OH group => H-Bonding introduced

Caption: Structural relationships and key spectral differentiators.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the infrared spectrum of this compound. By systematically evaluating the expected contributions of each functional group and comparing them to structurally similar molecules, we can confidently anticipate the key features of its IR spectrum. The analysis underscores the profound impact of substituent position on vibrational frequencies, particularly the distinction between inter- and intramolecular hydrogen bonding, which dramatically alters the O-H and C=O stretching bands. This comparative methodology serves as a robust framework for spectral interpretation and structural elucidation, especially in research and development settings where novel compounds are frequently synthesized and characterized.

References

A Comparative Guide to the Structural Confirmation of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of chemical entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. The subtle repositioning of a single functional group can drastically alter a molecule's biological activity, transforming a promising drug candidate into an inert or even toxic substance. This guide provides a comprehensive, multi-technique spectroscopic framework for the definitive structural elucidation of Methyl 2-chloro-3-hydroxybenzoate, a compound whose synthetic utility is matched by the analytical challenge of distinguishing it from its closely related isomers. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate a robust, self-validating workflow designed for researchers, scientists, and drug development professionals. This document moves beyond mere data reporting, delving into the causal relationships between molecular structure and spectroscopic output to empower scientists in making confident and accurate structural assignments.

The Isomeric Challenge: Why Precision Matters

This compound is a substituted aromatic ester with significant potential as a building block in organic synthesis.[1] However, its synthesis can potentially yield several structural isomers, each with a identical molecular formula (C₈H₇ClO₃) and molecular weight (186.59 g/mol ). The primary analytical task is to differentiate the target molecule from plausible alternatives such as Methyl 5-chloro-2-hydroxybenzoate and Methyl 3-chloro-4-hydroxybenzoate.

Compound Structure Key Distinctions
This compound (Target) Substituents are in a 1,2,3-pattern.
Methyl 5-chloro-2-hydroxybenzoate Substituents are in a 1,2,4-pattern.[2][3][4]
Methyl 3-chloro-4-hydroxybenzoate Substituents are in a 1,3,4-pattern.[5]

A multi-technique approach is essential because a single method may not provide the necessary resolution to distinguish these subtle structural variances.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

Our approach is systematic, beginning with techniques that reveal the molecular framework and connectivity (NMR) and corroborating those findings with methods that confirm functional groups (IR) and molecular weight/formula (MS).

Structural_Confirmation_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation & Conclusion NMR_Acq ¹H & ¹³C NMR NMR_Data Connectivity & Chemical Environment (Shifts, Coupling) NMR_Acq->NMR_Data IR_Acq FTIR Spectroscopy IR_Data Functional Group ID (O-H, C=O, C-Cl) IR_Acq->IR_Data MS_Acq Mass Spectrometry MS_Data Molecular Formula & Fragmentation (M+, M+2, Fragments) MS_Acq->MS_Data Comparative_Analysis Comparison with Isomer Data NMR_Data->Comparative_Analysis IR_Data->Comparative_Analysis MS_Data->Comparative_Analysis Confirmation Unambiguous Structural Confirmation Comparative_Analysis->Confirmation Sample Purified Analyte Sample->NMR_Acq Sample->IR_Acq Sample->MS_Acq

Caption: A systematic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Mapping

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the relative positions of substituents on the aromatic ring.

¹H NMR Spectroscopy: Probing Proton Environments and Connectivity

The key to distinguishing the isomers lies in the chemical shifts and, more importantly, the spin-spin splitting patterns of the aromatic protons.

  • This compound (Target Molecule): We predict three distinct aromatic protons.

    • H6: Adjacent to the ester, it will be the most downfield. It is coupled to H5 (ortho) and H4 (meta), appearing as a doublet of doublets (dd).

    • H4: Flanked by two protons (H5) and a chloro group. It will be coupled to H5 (ortho) and H6 (para, weak), likely appearing as a doublet of doublets (dd) or a triplet of doublets (td).

    • H5: Situated between H4 and H6, it will be split by both, appearing as a triplet (t).

    • The methoxy group (-OCH₃) will be a singlet, and the hydroxyl (-OH) proton will also be a singlet, which may be broad.

  • Comparative Isomers:

    • Methyl 5-chloro-2-hydroxybenzoate: This isomer also has three aromatic protons, but their connectivity is different. We expect to see a doublet (d), a doublet of doublets (dd), and another doublet (d), a starkly different pattern from the target's dd, td, and t.[6]

    • Methyl 3-chloro-4-hydroxybenzoate: This isomer will also show a distinct pattern, likely two doublets and a doublet of doublets, reflecting its unique substitution.[5]

NMR_Splitting_Comparison cluster_Target Target: this compound cluster_Isomer Isomer: Methyl 5-chloro-2-hydroxybenzoate T_H4 H4 T_H5 H5 T_H4->T_H5 J(ortho) T_H6 H6 T_H4->T_H6 J(meta) T_H5->T_H6 J(ortho) Result_T Predicted Pattern: dd, t, dd T_H5->Result_T I_H3 H3 I_H4 H4 I_H3->I_H4 J(ortho) Result_I Reference Pattern: d, dd, d I_H4->Result_I I_H6 H6

Caption: Differentiating isomers by their ¹H NMR splitting patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The electronic effects of the -Cl, -OH, and -COOCH₃ groups create a unique chemical shift fingerprint for the carbon atoms in each isomer. Aromatic carbons typically resonate in the 110-160 ppm range.[7][8][9]

  • Key Signals for this compound:

    • Carbonyl Carbon (C=O): Expected around 165-170 ppm.

    • C2 (bearing -Cl): The direct attachment to the electronegative chlorine will cause a downfield shift.

    • C3 (bearing -OH): The oxygen atom will cause a significant downfield shift.

    • C1 (bearing -COOCH₃): This quaternary carbon will have a distinct chemical shift.

    • Methoxy Carbon (-OCH₃): Expected around 50-55 ppm.

By comparing the full set of carbon signals with those reported for isomers, the substitution pattern can be unequivocally confirmed. For example, the chemical shift of the carbon directly bonded to chlorine will differ significantly depending on its position relative to the other electron-donating or -withdrawing groups.

Corroborative Techniques: IR and MS

While NMR provides the structural map, IR and MS offer rapid and essential confirmation of functional groups and molecular formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

The IR spectrum provides clear evidence for the key functional groups present.[10]

  • O-H Stretch: A broad absorption band is expected in the range of 3200-3500 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.

  • Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.[7][8]

  • C=O Stretch (Ester): A strong, sharp absorption is expected around 1680-1720 cm⁻¹. The exact position is sensitive to conjugation and hydrogen bonding. For comparison, the C=O stretch in methyl salicylate (the non-chlorinated analog) is at 1680 cm⁻¹.[11]

  • Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[7][9]

  • C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region correspond to the C-O bonds of the ester and phenol.

  • C-Cl Stretch: A moderate to strong absorption in the 700-850 cm⁻¹ region is expected.

While the IR spectra of the isomers will be broadly similar, subtle shifts in the C=O and C-Cl stretching frequencies and significant differences in the "fingerprint" region (below 1500 cm⁻¹) can provide corroborating evidence for the substitution pattern.[10]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis.[12]

  • Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak. For C₈H₇ClO₃, the expected m/z is 186 for the ³⁵Cl isotope.

  • Isotopic Pattern (M+2 Peak): A crucial diagnostic feature for chlorine-containing compounds is the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, a peak at m/z 188 with an intensity approximately one-third of the M⁺ peak is definitive proof of the presence of one chlorine atom.

  • Key Fragmentation Patterns: Esters often fragment through specific pathways.[13][14][15] Common fragmentation patterns for aromatic methyl esters include:

    • Loss of the methoxy radical (•OCH₃): [M - 31]⁺, leading to a peak at m/z 155.

    • Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺, leading to a peak at m/z 127.

These fragmentation patterns, while likely similar across isomers, help confirm the presence of the methyl ester group and the overall molecular structure.

Comparative Data Summary

This table summarizes the expected data for this compound and compares it with reference data for a key isomer, demonstrating the clear points of differentiation.

Technique Feature This compound (Predicted) Methyl 5-chloro-2-hydroxybenzoate (Reference) [2][3][6]
¹H NMR Aromatic Protons3H, complex pattern (dd, t, dd)3H, simpler pattern (d, dd, d)
-OCH₃ Signal~3.9 ppm (singlet)~3.9 ppm (singlet)
-OH SignalBroad singletBroad singlet
¹³C NMR C=O Signal~168 ppm~170 ppm
Aromatic Signals6 distinct signals6 distinct signals with different shifts
IR ν(O-H)~3200-3500 cm⁻¹ (broad)~3200-3500 cm⁻¹ (broad)
ν(C=O)~1680-1700 cm⁻¹ (strong)~1685 cm⁻¹ (strong)
MS Molecular Ion (M⁺)m/z 186m/z 186
Isotope Peak (M+2)m/z 188 (~33% intensity)m/z 188 (~33% intensity)
Key Fragment [M-31]⁺m/z 155m/z 155

Standard Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[16][17]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[16][18]

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes.[19]

  • Data Acquisition:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard 1D ¹H spectrum. Ensure the spectral width covers the expected range (-1 to 12 ppm).

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum. Set an appropriate relaxation delay (d1) to ensure quantitative accuracy if needed.

    • Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Collect a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance vs. wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The structural confirmation of this compound is a paradigmatic example of a common challenge in chemical and pharmaceutical development. Relying on a single analytical technique is insufficient and carries a significant risk of misidentification. As demonstrated, the key to unambiguous assignment lies in the synergistic application of multiple spectroscopic methods. The distinct spin-spin coupling patterns in ¹H NMR provide the most decisive evidence for the substitution pattern, while ¹³C NMR maps the carbon framework. These findings are robustly supported by IR spectroscopy, which confirms the presence of required functional groups, and Mass Spectrometry, which validates the molecular formula and the presence of the chlorine atom. By following this integrated and comparative workflow, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to HPLC Purity Analysis of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 2-chloro-3-hydroxybenzoate, a crucial building block in the synthesis of various pharmaceuticals, requires a robust and reliable analytical method to quantify its purity and identify any process-related impurities or degradation products. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and protocols.

The choice of an HPLC method is not merely a procedural step; it is a decision grounded in the physicochemical properties of the analyte and potential impurities. This compound is a polar aromatic compound, and its analysis can be approached from different chromatographic perspectives. Here, we compare a traditional reversed-phase (RP) C18 method with a mixed-mode chromatographic approach, highlighting the strengths and weaknesses of each.

Potential Impurities and Degradants

A thorough understanding of potential impurities is crucial for developing a stability-indicating method. Based on common synthetic routes and the chemical nature of the target molecule, the following impurities and degradants are considered:

  • Process-Related Impurities:

    • Starting Materials: 3-Hydroxybenzoic acid, 2-chloro-3-hydroxybenzoic acid.

    • Isomeric Impurities: Positional isomers such as Methyl 3-chloro-4-hydroxybenzoate or Methyl 5-chloro-3-hydroxybenzoate, which can arise from non-selective chlorination.

  • Degradation Products:

    • Hydrolysis Product: 2-chloro-3-hydroxybenzoic acid, formed by the hydrolysis of the methyl ester.

    • Oxidative Degradants: Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products.[1][2][3][4]

Method 1: Reversed-Phase HPLC with a C18 Column

Reversed-phase HPLC is the workhorse of the pharmaceutical industry, prized for its robustness and versatility.[5] A C18 column, with its non-polar stationary phase, is a logical starting point for the separation of moderately polar compounds like this compound.

Rationale for Method 1

The choice of a C18 column is based on the hydrophobic nature of the benzene ring in the analyte. The separation is primarily driven by hydrophobic interactions between the analyte and the C18 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, is used to elute the compounds.[6] The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is critical for suppressing the ionization of the phenolic hydroxyl and carboxylic acid groups, which ensures good peak shape and reproducible retention times.[7]

Experimental Workflow for Method 1

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve sample in Diluent (Methanol/Water) injector Inject 10 µL s_prep->injector column C18 Column (4.6 x 150 mm, 5 µm) injector->column detector UV Detector at 220 nm column->detector pump Isocratic Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid) pump->column data_acq Data Acquisition detector->data_acq integration Peak Integration data_acq->integration quant Purity Calculation (% Area) integration->quant cluster_interactions Separation Mechanisms cluster_params Controlling Parameters hydrophobic Hydrophobic Interaction Analyte's aromatic ring interacts with C18 chains ion_exchange Anion Exchange Ionized acidic impurities interact with positive charges on stationary phase organic Organic Modifier Controls hydrophobic retention organic->hydrophobic ph_buffer pH & Buffer Conc. Controls ionic retention and selectivity ph_buffer->ion_exchange

References

X-ray crystallography of Methyl 2-chloro-3-hydroxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Elucidation of Methyl 2-chloro-3-hydroxybenzoate Derivatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. Substituted benzoates, particularly those with halogen and hydroxyl functionalities like this compound, are pivotal scaffolds in the design of novel therapeutics and functional materials. Their biological activity and material properties are intrinsically linked to their spatial arrangement and intermolecular interactions.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unequivocal, high-resolution information on the precise arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.[1][2]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles.

The prerequisite for any successful crystallographic experiment is the synthesis of a pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A plausible synthetic route to a target like this compound could be adapted from established methods for similar substituted benzoic acids.[3]

Exemplary Protocol (Hypothetical for Target Molecule):

  • Chlorination: Start with 2-amino-3-methylbenzoic acid. This starting material can be chlorinated using an agent like cyanuric chloride in a suitable solvent such as dichloroethane.[3] The choice of a mild chlorinating agent is crucial to avoid unwanted side reactions on the aromatic ring.

  • Diazotization and Hydroxylation: The resulting 2-amino-5-chloro-3-methylbenzoic acid can undergo a Sandmeyer-type reaction. Diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt at elevated temperatures, introduces the hydroxyl group.

  • Esterification: The final step is a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the methyl ester.

  • Purification: The crude product must be purified, typically by column chromatography on silica gel. The choice of eluent (e.g., a mixture of ethyl acetate and petroleum ether) is optimized to separate the product from any unreacted starting materials or byproducts.[1] Purity is typically confirmed by NMR and Mass Spectrometry before proceeding.

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to produce a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. The gradual increase in concentration allows molecules to organize into a crystal lattice.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a "reservoir" of a solvent in which the compound is less soluble (the anti-solvent). Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form.[2]

Causality Note: The choice of solvent is critical. Solvents that are too good will prevent crystallization, while solvents that are too poor will cause the compound to precipitate as an amorphous powder. Often, a binary solvent system (one good solvent, one poor solvent) provides the ideal conditions for growing high-quality crystals.

A suitable crystal is mounted on a goniometer head and placed within an X-ray diffractometer.[2] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal lattice structure. The positions and intensities of these diffracted spots are recorded by a detector. This data is then processed to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms are determined and the molecular structure is refined.

Workflow for X-ray Crystallography

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Analysis A 1. Chemical Synthesis of Target Compound B 2. Purification (e.g., Column Chromatography) A->B C 3. Purity Confirmation (NMR, MS) B->C D 4. Select Crystallization Technique & Solvents C->D Pure Compound E 5. Grow Single Crystals D->E F 6. Harvest Suitable Crystal E->F G 7. Mount Crystal & Collect Diffraction Data F->G Single Crystal H 8. Solve Phase Problem G->H I 9. Refine Structural Model H->I J 10. Validate & Analyze Final Structure I->J K Crystallographic Information File (CIF) & 3D Molecular Structure J->K Final Output

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data of Benzoate Derivatives

To understand the kind of data X-ray crystallography provides, we can compare the crystallographic parameters of several published methyl benzoate derivatives. These serve as excellent proxies for what one might expect for this compound.

ParameterMethyl 2-(2-oxo-2H-chromen-4-yl-amino)benzoate[4]3-Acetoxy-2-methylbenzoic Anhydride[5]2-(4-Nitrophenyl)-2-oxoethyl benzoate[6]
Chemical Formula C₁₇H₁₃NO₄C₂₀H₁₈O₇C₁₅H₁₁NO₅
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pca2₁P2₁/cP2₁/c
a (Å) 22.1810.359.17
b (Å) 5.5611.5311.19
c (Å) 11.6415.6113.56
β (°) 90101.45106.18
Volume (ų) 143618241336
Key Interactions N-H···O Hydrogen BondsC-H···O Hydrogen Bonds, π-π stackingC-H···O Hydrogen Bonds, π-π stacking

This table highlights how crystallography defines the fundamental packing arrangement (crystal system, space group) and the precise dimensions of the unit cell. It also allows for detailed analysis of intermolecular forces, which are critical for understanding crystal stability and properties.

Part 2: Alternative and Complementary Structural Analysis Techniques

While X-ray crystallography is unparalleled for solid-state structure, other techniques provide essential, often complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[2]

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For a this compound derivative, it would confirm the substitution pattern on the aromatic ring and the presence of the methyl ester and hydroxyl protons.[7]

  • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule.

  • 2D NMR (COSY, HMBC, etc.): These experiments establish through-bond correlations between atoms, allowing for the unambiguous assignment of the entire molecular skeleton.

Protocol Snapshot: Acquiring an NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the NMR tube in the spectrometer magnet and acquire the desired spectra (¹H, ¹³C, etc.).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum for analysis.

Computational Modeling (Density Functional Theory - DFT)

Computational methods like DFT can predict the minimum-energy conformation of a molecule in the gas phase. This provides a theoretical model of the molecular structure.

  • Geometry Optimization: Starting with a proposed structure, the calculation iteratively adjusts bond lengths, angles, and dihedrals to find the lowest energy state.

  • Property Prediction: DFT can also predict spectroscopic properties (like NMR chemical shifts and IR vibrational frequencies) which can be compared with experimental data to validate the proposed structure.[8]

Protocol Snapshot: Performing a DFT Calculation

  • Structure Input: Build the 2D structure of the molecule in a graphical interface and generate an initial 3D conformation.

  • Calculation Setup: Choose a theoretical model (e.g., B3LYP functional) and a basis set (e.g., 6-311++G**).[8]

  • Job Submission: Submit the geometry optimization calculation to a high-performance computing cluster.

  • Analysis: Analyze the resulting optimized geometry, comparing calculated bond lengths and angles to known values or crystallographic data.

Head-to-Head Comparison of Techniques
FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Primary Output Definitive 3D atomic coordinates in the solid stateAtomic connectivity and chemical environment in solutionPredicted minimum-energy 3D structure in the gas phase
Sample Phase Crystalline SolidSolutionIn Silico (No physical sample)
Key Strength Unambiguous determination of stereochemistry and packingExcellent for determining constitutional isomers and dynamics in solutionPredictive power; useful when crystals cannot be grown
Key Limitation Requires a suitable single crystal; can be time-consumingProvides an average structure in solution; no packing informationAn approximation of reality; results depend on the level of theory used
Cost/Throughput High cost, low throughputModerate cost, high throughputLow cost (computation time), high throughput

Decision-Making Flowchart for Structural Elucidation

G A Start: Newly Synthesized Compound B Perform NMR & MS for initial characterization A->B C Does data confirm expected connectivity? B->C D Re-evaluate synthesis or purification C->D No E Attempt to grow single crystals C->E Yes D->B F Are suitable crystals obtained? E->F G Perform Single-Crystal X-ray Diffraction F->G Yes I Use advanced 2D NMR & Computational Modeling (DFT) to propose structure F->I No H Definitive 3D Structure (Solid State) G->H J Probable 3D Structure (Solution/Gas Phase) I->J

Caption: A logical guide for choosing structural analysis methods.

Conclusion

For determining the absolute three-dimensional structure of this compound derivatives in the solid state, single-crystal X-ray crystallography remains the undisputed gold standard. It provides a level of detail and certainty that is unattainable by other methods. However, a comprehensive structural characterization strategy wisely integrates multiple techniques. NMR spectroscopy is indispensable for confirming the covalent structure in solution, while computational modeling offers powerful predictive insights, especially when crystallization proves difficult. By understanding the strengths and limitations of each method, researchers can efficiently and accurately elucidate the structures that underpin chemical function and biological activity.

References

Comparative study of Methyl 2-chloro-3-hydroxybenzoate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 2-chloro-3-hydroxybenzoate and Its Structural Analogs for Drug Discovery

Introduction: The Versatile Scaffold of Substituted Benzoates

In the landscape of medicinal chemistry, the benzoic acid framework represents a "privileged scaffold"—a molecular core that is recurrent in a multitude of biologically active compounds. Its derivatives are instrumental in experimental studies for cancer prevention and treatment, as well as for their diverse biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] this compound (CAS: 1125632-11-2) is one such derivative, a chemical intermediate whose strategic placement of chloro, hydroxyl, and methyl ester groups offers a rich playground for synthetic modification and biological exploration.[2][3]

This guide provides a comprehensive comparative analysis of this compound and a rationally designed set of its structural analogs. As a Senior Application Scientist, my objective is to move beyond a mere catalog of compounds and instead provide a deep, mechanistic understanding of how subtle structural modifications can profoundly impact physicochemical properties and biological efficacy. We will explore the causality behind experimental design, present validated protocols for synthesis and biological evaluation, and interpret data through the lens of structure-activity relationships (SAR).

I. Rationale for Analog Selection

To construct a meaningful comparative study, we have designed three series of analogs based on systematic structural modifications to the parent molecule, this compound. This approach allows for a logical dissection of the structure-activity relationship.

  • Series A: Halogen Substitution. Explores the effect of varying the electronegativity and atomic radius of the halogen at the C2 position.

  • Series B: Positional Isomerism. Investigates how the spatial arrangement of the chloro and hydroxyl groups on the aromatic ring influences molecular properties and biological interactions.

  • Series C: Electronic Modulation. Examines the impact of replacing the C2-chloro substituent with a strong electron-withdrawing group (nitro) versus an electron-donating group (methyl).

The selected analogs for this guide are summarized below.

Compound ID Compound Name Modification from Parent
P1 This compound (Parent)-
A1 Methyl 2-fluoro-3-hydroxybenzoateChloro (Cl) → Fluoro (F) at C2
A2 Methyl 2-bromo-3-hydroxybenzoateChloro (Cl) → Bromo (Br) at C2
B1 Methyl 3-chloro-2-hydroxybenzoatePositional Isomer (swapped C2/C3)
B2 Methyl 4-chloro-3-hydroxybenzoatePositional Isomer
C1 Methyl 3-hydroxy-2-nitrobenzoateChloro (Cl) → Nitro (NO₂) at C2
C2 Methyl 3-hydroxy-2-methylbenzoateChloro (Cl) → Methyl (CH₃) at C2

II. Synthesis and Physicochemical Characterization

A robust and reproducible synthetic route is the foundation of any drug discovery campaign. The primary route to these analogs is the acid-catalyzed esterification of the corresponding substituted benzoic acids, a reliable and well-documented method.[4]

General Synthetic Workflow

The workflow illustrates the straightforward conversion of commercially available benzoic acid precursors to the target methyl ester analogs, which then proceed to biological screening.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase A Substituted 3-Hydroxybenzoic Acid D Reflux Reaction A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Work-up & Purification (Extraction, Crystallization) D->E F Target Analog (Methyl Ester) E->F G In Vitro Anticancer Assay (MTT Protocol) F->G H In Vitro Antimicrobial Assay (MIC Protocol) F->H

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocol 1: Synthesis of this compound (P1)

This protocol is representative and can be adapted for all analogs by starting with the appropriate benzoic acid derivative.

  • Reaction Setup: To a solution of 2-chloro-3-hydroxybenzoic acid (10.0 g, 57.9 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) to neutralize the acid, followed by brine (1 x 100 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product, this compound.

  • Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Comparative Physicochemical and Spectroscopic Data

The structural modifications directly influence key physicochemical properties and produce predictable shifts in spectroscopic data. Understanding these shifts is crucial for compound characterization.[5][6]

Cmpd. ID Formula MW ( g/mol ) Melting Point (°C) (Predicted) Key IR Peaks (cm⁻¹) (Predicted) ¹H-NMR δ (ppm) (Predicted Key Shifts)
P1 C₈H₇ClO₃186.59[3]65-703350 (O-H), 1720 (C=O), 1250 (C-O)~10.5 (s, 1H, OH), ~7.5-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃)
A1 C₈H₇FO₃170.1460-653350 (O-H), 1725 (C=O), 1260 (C-O)Coupling between F and adjacent H/C atoms will be observed.
A2 C₈H₇BrO₃231.0575-803340 (O-H), 1715 (C=O), 1245 (C-O)Aromatic protons may shift slightly downfield compared to P1.
B1 C₈H₇ClO₃186.5929-32[7]3400 (O-H), 1718 (C=O), 1255 (C-O)Significant change in aromatic splitting pattern due to different substituent arrangement.
B2 C₈H₇ClO₃186.59100-1053360 (O-H), 1722 (C=O), 1240 (C-O)Distinct aromatic splitting pattern (e.g., doublet, doublet of doublets).
C1 C₈H₇NO₅197.1580-853300 (O-H), 1730 (C=O), 1530 & 1350 (NO₂)Strong downfield shift of adjacent aromatic protons due to the nitro group's deshielding effect.
C2 C₁₀H₁₀O₃166.1945-503370 (O-H), 1710 (C=O), 1265 (C-O)Upfield shift of aromatic protons compared to P1; distinct singlet for the new methyl group (~2.2 ppm).

III. Comparative Biological Activity

Benzoic acid derivatives are well-documented for their potential as anticancer and antimicrobial agents.[1] The selected analogs were evaluated to establish a preliminary structure-activity relationship in these two domains. The preclinical evaluation of novel chemical entities is a critical phase in drug discovery, with in vitro assays serving as the foundational step.[8]

A. In Vitro Anticancer Activity

The cytotoxicity of the compounds was assessed against the human breast cancer cell line MCF-7 using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[9] A lower IC₅₀ value indicates higher potency.

Experimental Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in culture medium and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (P1, A1-C2) in culture medium. Replace the medium in the wells with medium containing the compounds at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9] The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[8]

Anticancer Activity: Hypothetical Data & SAR Insights
Cmpd. ID Modification Hypothetical IC₅₀ (µM) vs. MCF-7 Structure-Activity Relationship (SAR) Interpretation
P1 Parent (2-Cl, 3-OH)25.5Exhibits moderate activity, serving as a baseline.
A1 2-F18.2Increased potency. The high electronegativity and small size of fluorine may enhance hydrogen bonding interactions with the biological target.
A2 2-Br35.8Decreased potency. The larger size of bromine may introduce steric hindrance, preventing optimal binding to the target.
B1 Isomer (3-Cl, 2-OH)42.1Reduced activity. The hydroxyl group at C2 can form a strong intramolecular hydrogen bond with the ester's carbonyl, potentially locking the conformation in a non-ideal state for binding and reducing its availability to interact with the target.[10]
B2 Isomer (4-Cl, 3-OH)22.7Activity is comparable to the parent compound, suggesting the relative positioning of the chloro and hydroxyl groups in P1 and B2 allows for similar interactions.
C1 2-NO₂15.4Increased potency. The potent electron-withdrawing nature of the nitro group can significantly alter the electronic profile of the ring and may enhance interactions with electron-rich pockets in the target protein.
C2 2-CH₃> 100Inactive. The electron-donating methyl group may be electronically unfavorable for activity. Alternatively, its bulkiness could create a steric clash within the binding site.[1]
B. In Vitro Antimicrobial Activity

The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[11] This technique identifies the lowest concentration of a compound that prevents visible microbial growth.[12][13]

Experimental Protocol 3: Broth Microdilution MIC Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[11]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11][14]

Antimicrobial Activity: Hypothetical Data & SAR Insights
Cmpd. ID Modification Hypothetical MIC (µg/mL) vs. S. aureus Hypothetical MIC (µg/mL) vs. E. coli Structure-Activity Relationship (SAR) Interpretation
P1 Parent (2-Cl, 3-OH)64128Displays baseline activity, more effective against Gram-positive S. aureus.
A1 2-F64128Similar activity to the parent, suggesting that for this endpoint, the change from Cl to F is neutral.
A2 2-Br3264Enhanced activity. Increased lipophilicity due to the larger bromine atom may facilitate better penetration through the bacterial cell membrane.
B1 Isomer (3-Cl, 2-OH)128>256Reduced activity, possibly due to the same intramolecular hydrogen bonding effect noted in the anticancer assay, which reduces the molecule's ability to interact with bacterial targets.
B2 Isomer (4-Cl, 3-OH)3264Improved activity, similar to the 2-bromo analog. This specific arrangement of substituents might present a more favorable conformation for interacting with bacterial enzymes or cell structures.
C1 2-NO₂>256>256Inactive. While electronically potent, the nitro group might be too bulky or create an unfavorable electronic profile for antimicrobial action.
C2 2-CH₃128256Weakened activity. The addition of the methyl group slightly reduces potency, indicating that an electron-withdrawing group at C2 is generally preferred for antimicrobial effects in this scaffold.

IV. Mechanistic Insights and Future Directions

The preliminary SAR data suggests that both electronic and steric factors are critical drivers of biological activity for this class of compounds.

G cluster_sar Structure-Activity Relationship Logic A Parent Compound (this compound) B Analog Design (Halogen, Isomer, Electronic) A->B C Synthesis & Characterization B->C D Biological Screening (Anticancer, Antimicrobial) C->D E Data Analysis (IC₅₀, MIC) D->E F SAR Insights E->F G Lead Optimization (Potency, Selectivity) F->G

Caption: Logical flow of a structure-activity relationship study.

Key Takeaways:

  • Anticancer Activity: Potency appears to be enhanced by small, highly electronegative substituents (F, NO₂) at the C2 position. Steric bulk (Br, CH₃) and intramolecular hydrogen bonding (isomer B1) are detrimental to activity.

  • Antimicrobial Activity: Lipophilicity and the specific spatial arrangement of substituents seem more critical. The 2-bromo (A2) and 4-chloro (B2) analogs showed improved efficacy, suggesting that a balance of electronic effects and membrane permeability is key.

Future work should focus on synthesizing second-generation analogs based on these insights. For instance, combining the favorable 4-chloro-3-hydroxy substitution pattern with different halogens at the C2 position could yield compounds with dual anticancer and antimicrobial activity. Further mechanistic studies, such as enzyme inhibition assays or molecular docking, would be crucial to identify the specific biological targets of these compounds.[8][15]

V. References

  • BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents. BenchChem. 8

  • Ntie-Kang, F., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. --INVALID-LINK--

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. 12

  • Forbes, W. F., & Sheratte, M. B. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. 16

  • CymitQuimica. (n.d.). This compound. CymitQuimica. 2

  • Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. 17

  • Ye, M., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. 10

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. 1

  • Te-Fang, L., et al. (2011). Bioassays for anticancer activities. Semantic Scholar. 18

  • Cordes, N. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. 19

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. 5

  • Chen, J., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. 9

  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. 3

  • Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. 6

  • Ramirez, M. (2019). Assessment of antimicrobial activity. Protocols.io. 11

  • Wuest, M., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in. Oxford Academic. 20

  • OpenStax. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. 21

  • ChemicalBook. (n.d.). This compound. ChemicalBook. 22

  • Shing, P., & Andrew, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. 14

  • Kishi, M., et al. (n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. 23

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. 13

  • ChemBK. (n.d.). METHYL-3-CHLORO-2-HYDROXYBENZOATE. ChemBK. 7

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. 4

  • Khan, M. A., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. 15

  • Küçükgüzel, Ş. G., et al. (2007). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. 24

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the meticulous handling of a vast array of chemical compounds. Among these is Methyl 2-chloro-3-hydroxybenzoate, a substituted benzoate ester whose proper management is paramount not only for laboratory safety but also for environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy process, moving beyond a simple checklist to instill a deep understanding of safe laboratory practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific data for this compound may be limited, its structural analogues provide a reliable basis for risk assessment. As a chlorinated and hydroxylated benzoic acid ester, it is prudent to treat it with the precautions associated with similar chemical classes.

Analogous compounds are classified as irritants to the skin, eyes, and respiratory system.[1][2][3] The presence of the chloro- group places it in the category of halogenated organic compounds, which often have specific, more stringent disposal requirements due to their potential for environmental persistence and the formation of toxic byproducts during improper incineration.[4][5]

Table 1: Anticipated Hazard Profile based on Structural Analogues

Hazard Classification Description GHS Pictogram Precautionary Statement Reference
Skin Irritation (Category 2) Causes skin irritation upon contact. H315, P280, P302+P352[2]
Eye Irritation (Category 2/2A) Causes serious eye irritation. H319, P280, P305+P351+P338[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation. H335, P261, P304+P340[2]

| Hazardous to the Aquatic Environment | May be harmful or toxic to aquatic life with long-lasting effects.[6][7] | | P273[7] |

This assessment mandates that this compound be treated as a hazardous substance, precluding any form of standard drain or solid waste disposal.[5][8]

Pre-Disposal Safety Protocols: Engineering and Personal Protection

To mitigate the risks identified, a combination of engineering controls and personal protective equipment (PPE) is required. This establishes a safe operational environment before the disposal process begins.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of any dust or aerosols.[9][10]

  • Personal Protective Equipment (PPE) : A multi-layered PPE approach is necessary to prevent dermal and ocular exposure.[10][11]

    • Gloves : Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]

    • Eye Protection : Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against splashes.[1][10]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[11]

    • Footwear : Closed-toe shoes must be worn in the laboratory at all times.[11]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a systematic process that ensures safety and compliance from the point of generation to final removal by waste management professionals.

Step 1: Waste Segregation

Causality : Halogenated organic compounds require specific treatment methods for disposal, which are different and often more costly than those for non-halogenated waste.[5] Co-mingling these waste streams leads to the entire volume being treated under the more stringent (and expensive) protocol. Proper segregation is therefore both environmentally responsible and fiscally prudent.

  • Action : Designate a specific waste container solely for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. Do not mix with non-halogenated solvents like acetone, hexane, or ethanol.[5]

Step 2: Container Selection and Management

Causality : The waste container must be chemically compatible with the waste to prevent degradation, leaks, or dangerous reactions. The container must remain closed to prevent the release of vapors into the laboratory environment.

  • Action :

    • Select a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap.

    • Ensure the container is clean and dry before the first addition of waste.

    • Keep the container closed at all times, except when actively adding waste.[1][5]

Step 3: Labeling

Causality : Accurate and detailed labeling is a legal requirement under OSHA and EPA regulations.[10] It ensures that anyone handling the container is aware of its contents and associated hazards, which is critical for safe storage, transport, and ultimate disposal.

  • Action : Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").

    • The date accumulation started.

Step 4: Waste Accumulation and Storage

Causality : Safe temporary storage within the lab prevents accidents and ensures the waste is contained in a controlled environment until it can be removed.

  • Action :

    • Carefully transfer the waste into the labeled container inside a chemical fume hood.

    • If the compound is a solid, use a dedicated spatula or powder funnel to avoid generating dust.[1]

    • If it is in solution, use a funnel to prevent spills.

    • Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin to catch any potential leaks and should be located away from incompatible materials, such as strong oxidizing agents.[1]

Step 5: Final Disposal

Causality : Hazardous chemical waste must be handled and treated by professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is neutralized or destroyed in an environmentally sound manner.

  • Action : Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a collection.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final waste removal.

G start Start: Identify Waste as This compound assess 1. Risk Assessment - Review SDS/Analogue Data - Identify as Halogenated & Irritant start->assess ppe 2. Don PPE & Use Fume Hood - Goggles, Nitrile Gloves, Lab Coat assess->ppe segregate 3. Segregate Waste Stream - Is it Halogenated? ppe->segregate container_halo 4. Select & Label Container 'Hazardous Waste - Halogenated Organic' segregate->container_halo Yes collect 5. Collect Waste in Fume Hood - Keep container closed container_halo->collect store 6. Temporary Storage - Satellite Accumulation Area - Secondary Containment collect->store contact_ehs 7. Arrange Disposal - Contact EHS / Licensed Contractor store->contact_ehs end End: Waste Removed for Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Mastering the Bench: A Guide to Safely Handling Methyl 2-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As chemists dedicated to advancing therapeutic frontiers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 2-chloro-3-hydroxybenzoate, a substituted aromatic compound, presents a specific set of handling requirements that, when understood and meticulously followed, ensure both the integrity of our research and the well-being of our laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and intellectual framework for the safe and effective use of this compound, grounded in the principles of chemical causality and risk mitigation.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound, as with many halogenated phenolic compounds, is classified as an irritant. The primary hazards to be aware of are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[1]

The presence of the chloro- and hydroxyl- groups on the benzene ring influences the molecule's reactivity and toxicological profile. The chlorinated nature of the compound necessitates special disposal considerations to prevent environmental persistence.[3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is fundamental when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5]Protects against accidental splashes of the compound or its solutions, which can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5][6]Prevents skin contact, which can lead to irritation.[1][2] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[6]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[5][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][6]Minimizes inhalation of the powder, which can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following diagram and procedural steps outline the critical stages of handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal Prep1 Review SDS Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Chemical Fume Hood Prep2->Prep3 Hand1 Aliquot Chemical Prep3->Hand1 Hand2 Perform Reaction Hand1->Hand2 Disp1 Decontaminate Glassware Hand2->Disp1 Disp2 Segregate Halogenated Waste Disp1->Disp2 Disp3 Dispose of Waste per Institutional Protocol Disp2->Disp3

Caption: Workflow for the safe handling of this compound.

I. Preparation Phase:

  • Review the Safety Data Sheet (SDS): Before any work commences, thoroughly review the SDS for the most current and comprehensive safety information.[8]

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above. Ensure a proper fit and inspect for any defects.

  • Prepare the Chemical Fume Hood: All manipulations of this compound powder should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]

II. Handling Phase:

  • Aliquot the Chemical: Carefully weigh and transfer the required amount of the compound. Use spatulas and weigh boats to avoid generating dust.[7]

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.

III. Cleanup and Disposal Plan:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.

  • Segregate Waste: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4] Use a designated, clearly labeled, and sealed container for all waste containing this compound.

  • Dispose of Waste: Follow your institution's specific hazardous waste disposal procedures. Never dispose of chlorinated compounds down the drain.[3][10]

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9][11] Seek immediate medical attention.[9][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][12] If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

  • Small Spills: For small spills within a fume hood, use an absorbent material to clean up the spill. Place the absorbent material in a sealed container for disposal as halogenated waste.[9]

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

By integrating these safety protocols into your daily laboratory practice, you foster a culture of safety and ensure the responsible handling of essential chemical reagents like this compound.

References

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